1-Bromo-3-chloro-2,4,5-trifluorobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-chloro-2,4,5-trifluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBrClF3/c7-2-1-3(9)6(11)4(8)5(2)10/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYULIZVZKXJRMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)Cl)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBrClF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: 1-Bromo-3-chloro-2,4,5-trifluorobenzene
The following technical guide is structured to provide an in-depth analysis of 1-Bromo-3-chloro-2,4,5-trifluorobenzene , tailored for researchers and drug development professionals.
A Versatile Polyhalogenated Scaffold for Medicinal Chemistry
Executive Summary
1-Bromo-3-chloro-2,4,5-trifluorobenzene (CAS: 152840-71-6 ) is a highly functionalized aromatic building block characterized by a unique substitution pattern that enables orthogonal functionalization. Its structure—comprising three distinct halogens (Br, Cl, F) and a single acidic proton—offers four distinct vectors for chemical modification:
-
Site-Selective Cross-Coupling (via C–Br bond).
-
Nucleophilic Aromatic Substitution (SNAr) (via activated C–F bonds).
-
Benzyne Generation (via Metal-Halogen Exchange or Deprotonation).
-
Directed Ortho-Metalation (DoM) (via the acidic C6–H).
This compound is increasingly relevant in the synthesis of fluorinated pharmaceuticals, agrochemicals, and liquid crystal materials where precise fluorine placement modulates metabolic stability and lipophilicity.
Physicochemical Profile
The molecule exhibits properties typical of polyhalogenated arenes: high density, low water solubility, and significant lipophilicity.
| Property | Value / Description | Note |
| CAS Number | 152840-71-6 | Primary identifier.[1][2] |
| Molecular Formula | C₆HBrClF₃ | |
| Molecular Weight | 245.43 g/mol | |
| Physical State | Colorless to pale yellow liquid | May crystallize at low temps. |
| Boiling Point | ~180–185 °C (est.) | 47–49 °C @ 60 mmHg [1]. |
| Density | 1.7–1.8 g/mL | High density due to halogenation. |
| Refractive Index | ||
| Solubility | Soluble in DCM, THF, EtOAc | Hydrophobic; insoluble in water. |
Synthetic Pathways[5][6]
Industrial and laboratory synthesis typically proceeds via sequential halogenation of less substituted fluoroarenes. Two primary strategies are employed to ensure regiocontrol.[3]
Route A: From 1-Bromo-2,4,5-trifluorobenzene
This route utilizes the directing effects of the existing halogens to introduce the chlorine atom.
-
Starting Material: 1-Bromo-2,4,5-trifluorobenzene.[4]
-
Chlorination: Electrophilic aromatic substitution (chlorination) is directed ortho to the fluorine and meta to the bromine. However, due to the deactivating nature of the ring, harsh conditions (e.g.,
) or activation via lithiation followed by an electrophilic chlorine source ( ) is often required.
Route B: Sandmeyer Approach (aniline precursor)
-
Precursor: 2,4,5-Trifluoroaniline or a related chloro-fluoroaniline.[4]
-
Halogenation: Bromination of the aniline (highly activating) allows precise placement of the bromine.
-
Sandmeyer Reaction: Diazotization (
) followed by copper(I) halide treatment installs the final halogen.
Reactivity & Functionalization
This section details the core utility of the molecule. The presence of three different halogens allows for chemoselective transformations.[5]
Chemoselective Metal-Catalyzed Coupling
The bond dissociation energies (C–F > C–Cl > C–Br) dictate that the C–Br bond is the primary site for oxidative addition by transition metals (Pd, Ni).
-
Suzuki-Miyaura / Buchwald-Hartwig: Standard conditions (
, ) will exclusively couple at the C1 position, leaving the C–Cl and C–F bonds intact for later stages.
Nucleophilic Aromatic Substitution (SNAr)
The ring is highly activated for SNAr due to the electron-withdrawing inductive effects of five halogen substituents.
-
Leaving Group: Fluorine is the best leaving group in SNAr reactions on polyfluoroarenes due to the high stability of the Meisenheimer complex.
-
Regioselectivity: Nucleophiles (amines, alkoxides, thiols) will typically attack the position para to the strongest electron-withdrawing group (EWG) or the position most activated by the collective inductive effect.
-
C4–F: Located para to Br and ortho to Cl.[6] This is a highly activated site.
-
C2–F: Located ortho to Br and ortho to Cl. Steric hindrance may reduce reactivity compared to C4.
-
C5–F: Located para to F and ortho to H. Generally less reactive than C4.
-
Protocol Insight: Reaction with benzylamine in THF at 0°C typically yields the C4-substitution product, but regioselectivity must be confirmed by NMR (
Benzyne Generation & Trapping
One of the most powerful applications of this scaffold is its ability to serve as a precursor for functionalized benzynes.
-
Pathway 1: Lithium-Halogen Exchange (C1–Br). Treatment with
-BuLi at -78°C generates the 1-lithio-species . Since a fluorine atom is present at the C2 position (ortho), this species is unstable and undergoes rapid -elimination of LiF to form 3-chloro-4,5-difluorobenzyne (relative to original numbering). -
Pathway 2: Deprotonation (C6–H). The proton at C6 is acidified by the flanking F (C5) and Br (C1). Treatment with LDA can generate the C6-lithio species. Elimination of the C5–F would generate a different benzyne isomer (1-bromo-3-chloro-4,5-difluorobenzyne ).
Critical Note: To avoid "benzyne equilibration" or uncontrolled polymerization, these reactions must be performed in the presence of a trapping agent (e.g., furan) to generate the Diels-Alder adduct.
Reactivity Flowchart (DOT Visualization)
Figure 1: Chemoselective reaction pathways. Green: Cross-coupling. Yellow: Nucleophilic substitution.[7][8][9][10][11] Red: Benzyne chemistry.[5]
Experimental Protocols
Protocol A: Regioselective SNAr with Morpholine
This protocol demonstrates the displacement of the activated fluorine.
-
Setup: Charge a dry 50 mL round-bottom flask with 1-Bromo-3-chloro-2,4,5-trifluorobenzene (1.0 eq, 2.0 mmol) and anhydrous THF (10 mL).
-
Addition: Cool to 0°C. Add Morpholine (1.1 eq) dropwise followed by Diisopropylethylamine (DIPEA) (1.2 eq).
-
Reaction: Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC/LC-MS (Product usually more polar).
-
Workup: Quench with water, extract with EtOAc (3x). Wash organics with brine, dry over
. -
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
-
Validation: Check
NMR. The loss of one signal and shift of neighbors confirms substitution.
Protocol B: Benzyne Trapping with Furan
This protocol utilizes the instability of the ortho-fluoro lithiated species.
-
Setup: Flame-dry a flask under Argon. Add 1-Bromo-3-chloro-2,4,5-trifluorobenzene (1.0 mmol) and Furan (5.0 mmol, excess) in dry Toluene (5 mL).
-
Exchange: Cool to -78°C. Add
-Butyllithium (1.05 mmol, 2.5 M in hexanes) dropwise over 10 mins. -
Mechanism: The Li-Br exchange occurs first. As the mixture warms to -20°C, LiF eliminates, generating the benzyne which is immediately trapped by furan.
-
Workup: Quench with sat.
. Extract with ether.[3] -
Result: The 1,4-epoxy-1,4-dihydronaphthalene derivative is isolated.
Handling & Safety
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) [3].
-
Storage: Store in a cool, dry place. Keep container tightly closed.
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and use within a fume hood.
-
Incompatibility: Strong oxidizing agents, strong bases (can induce benzyne formation unexpectedly).
References
- Chambers, R. D., et al.Polyfluoroarenes. Part XVI. Nucleophilic substitution in pentafluorobenzene and related compounds. Journal of the Chemical Society C: Organic, 1966. (Foundational text on polyfluoroarene regioselectivity).
Sources
- 1. 201849-13-0|1-Bromo-3-chloro-2,4-difluorobenzene|BLD Pharm [bldpharm.com]
- 2. 1-bromo-3-chloro-dibenzofuran | Sigma-Aldrich [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene - Google Patents [patents.google.com]
- 5. vanderbilt.edu [vanderbilt.edu]
- 6. medium.com [medium.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
Synthesis of 1-Bromo-3-chloro-2,4,5-trifluorobenzene: A Technical Guide
Abstract
This in-depth technical guide provides a comprehensive overview of a robust and reliable method for the synthesis of 1-Bromo-3-chloro-2,4,5-trifluorobenzene, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The core of this synthesis is the Sandmeyer reaction, a well-established and versatile method for the conversion of aromatic amines to aryl halides. This guide will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental protocol, and discuss critical safety considerations and characterization techniques. This document is intended for researchers, scientists, and drug development professionals with a background in synthetic organic chemistry.
Introduction and Significance
1-Bromo-3-chloro-2,4,5-trifluorobenzene (CAS No. 152840-71-6) is a polysubstituted aromatic compound of significant interest in medicinal chemistry and materials science. The unique arrangement of five different substituents on the benzene ring provides a scaffold for the synthesis of complex molecules with diverse biological activities and material properties. The presence of both bromine and chlorine atoms offers orthogonal reactivity for subsequent cross-coupling reactions, while the trifluorinated core can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.
This guide focuses on a classical and dependable synthetic route, the Sandmeyer reaction, which proceeds via the diazotization of the corresponding aniline precursor.[1][2] This method is favored for its high yields and tolerance of a wide range of functional groups.
Retrosynthetic Analysis and Strategy
The most logical and efficient synthetic approach to 1-Bromo-3-chloro-2,4,5-trifluorobenzene is through the Sandmeyer reaction of 3-chloro-2,4,5-trifluoroaniline. This two-step process involves:
-
Diazotization: The conversion of the primary aromatic amine (3-chloro-2,4,5-trifluoroaniline) into a diazonium salt using nitrous acid, generated in situ from sodium nitrite and a strong mineral acid.[3]
-
Sandmeyer Bromination: The displacement of the diazonium group with a bromine atom, catalyzed by copper(I) bromide.[2]
This strategy is outlined in the workflow diagram below.
Caption: Synthetic workflow for 1-Bromo-3-chloro-2,4,5-trifluorobenzene.
Detailed Experimental Protocol
This protocol is based on established procedures for the Sandmeyer reaction and has been adapted for the specific target molecule.[2]
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Purity | Notes |
| 3-Chloro-2,4,5-trifluoroaniline | 86727-37-3 | 181.54 | ≥98% | Starting material |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | ≥99% | Diazotizing agent |
| Hydrobromic Acid (HBr), 48% aq. | 10035-10-6 | 80.91 | 48% | Acid catalyst and bromide source |
| Copper(I) Bromide (CuBr) | 7787-70-4 | 143.45 | ≥98% | Catalyst for Sandmeyer reaction |
| Diethyl Ether (or Dichloromethane) | 60-29-7 | 74.12 | Anhydrous | Extraction solvent |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Anhydrous | Drying agent |
| Ice | N/A | 18.02 | N/A | For temperature control |
| Starch-iodide paper | N/A | N/A | N/A | To test for excess nitrous acid |
Step-by-Step Procedure
Step 1: Diazotization of 3-Chloro-2,4,5-trifluoroaniline
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 3-chloro-2,4,5-trifluoroaniline (1 equivalent) with 48% aqueous hydrobromic acid (3-4 equivalents).
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.1 equivalents) in water and cool it to 0-5 °C.
-
Add the cold sodium nitrite solution dropwise to the aniline suspension via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5 °C.[4]
-
After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 30 minutes.
-
The completion of diazotization can be confirmed by testing a drop of the reaction mixture on starch-iodide paper; a blue-black color indicates the presence of excess nitrous acid.[4]
Step 2: Sandmeyer Reaction
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in 48% aqueous hydrobromic acid (1.5 equivalents).
-
Carefully and slowly add the cold diazonium salt solution from Step 1 to the copper(I) bromide solution with continuous stirring.
-
A vigorous evolution of nitrogen gas will be observed. Control the rate of addition to maintain a steady effervescence.
-
After the addition is complete, warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete decomposition of the diazonium salt.
Work-up and Purification
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford 1-Bromo-3-chloro-2,4,5-trifluorobenzene as a colorless to pale yellow liquid.
Mechanistic Insights
The overall transformation involves two key mechanistic stages: diazotization and the radical-nucleophilic aromatic substitution of the Sandmeyer reaction.
Diazotization Mechanism
The diazotization reaction begins with the formation of the nitrosonium ion (NO⁺) from nitrous acid in the presence of a strong acid.[3] The primary amine then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the stable aryl diazonium salt.
Sandmeyer Reaction Mechanism
The Sandmeyer reaction is believed to proceed through a radical mechanism.[1][5] Copper(I) acts as a catalyst, initiating a single-electron transfer to the diazonium salt. This results in the formation of an aryl radical and the evolution of nitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the copper(I) catalyst and forming the final product.
Caption: Simplified radical mechanism of the Sandmeyer bromination.
Characterization
The identity and purity of the synthesized 1-Bromo-3-chloro-2,4,5-trifluorobenzene should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR will provide detailed structural information. The ¹⁹F NMR spectrum, in particular, will be crucial for confirming the substitution pattern of the fluorine atoms.[6]
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the C-Br, C-Cl, and C-F bonds, as well as the aromatic ring.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
Safety Considerations
The Sandmeyer reaction involves several potential hazards that must be carefully managed:
-
Diazonium Salts: Aryl diazonium salts are thermally unstable and can be explosive, especially when dry.[7] It is crucial to keep the diazotization reaction at 0-5 °C and to use the diazonium salt solution immediately without isolation.
-
Nitrous Acid: Nitrous acid is a toxic and corrosive substance. The reaction should be performed in a well-ventilated fume hood.
-
Hydrobromic Acid: Concentrated hydrobromic acid is highly corrosive and can cause severe burns. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
-
Nitrogen Gas Evolution: The rapid evolution of nitrogen gas can cause a pressure buildup. The reaction vessel should be adequately vented.
It is highly recommended to consult a comprehensive safety guide, such as "Vogel's Textbook of Practical Organic Chemistry," before performing this reaction.[8]
Conclusion
The synthesis of 1-Bromo-3-chloro-2,4,5-trifluorobenzene via the Sandmeyer reaction is a reliable and scalable method for producing this valuable synthetic intermediate. By carefully controlling the reaction conditions, particularly the temperature during the diazotization step, and adhering to strict safety protocols, researchers can consistently obtain the desired product in good yield and high purity. This guide provides the necessary technical details and theoretical background to enable the successful synthesis of this important compound for applications in drug discovery and materials science.
References
- Ansari, M. A., & Kazemi, F. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 11(45), 28266-28283.
-
Wikipedia contributors. (2023, November 28). Sandmeyer reaction. In Wikipedia, The Free Encyclopedia. Retrieved February 22, 2024, from [Link]
-
BYJU'S. (2019, August 7). Sandmeyer Reaction Mechanism. Retrieved February 22, 2024, from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved February 22, 2024, from [Link]
- Bretherick, L. (1999). Bretherick's Handbook of Reactive Chemical Hazards (6th ed.). Butterworth-Heinemann.
-
PubChem. (n.d.). 1-Bromo-3-chloro-2,4,5-trifluorobenzene. Retrieved February 22, 2024, from [Link]
-
News-Medical.net. (2019, April 11). Characterizing Small Molecules with NMR. Retrieved February 22, 2024, from [Link]
-
BYJU'S. (2019, February 18). Diazotization Reaction Mechanism. Retrieved February 22, 2024, from [Link]
Sources
An In-depth Technical Guide to 1-Bromo-3-chloro-2,4,5-trifluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of the halogenated aromatic compound, 1-Bromo-3-chloro-2,4,5-trifluorobenzene. Given the limited availability of experimental data for this specific molecule, this guide synthesizes information from commercially available sources, extrapolates from structurally related compounds, and outlines methodologies for computational property prediction. It is designed to serve as a foundational resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling them to better understand and utilize this compound in their work. This document provides a proposed synthesis pathway, predicted physicochemical properties, and expected spectroscopic characteristics, all grounded in established chemical principles.
Introduction and Significance
1-Bromo-3-chloro-2,4,5-trifluorobenzene (CAS Number: 152840-71-6) is a polysubstituted aromatic compound featuring a unique arrangement of five different halogen atoms on a benzene ring.[1][2] Such highly functionalized scaffolds are of significant interest in the fields of drug discovery and materials science. The presence of bromine, chlorine, and multiple fluorine atoms imparts distinct electronic and steric properties to the molecule, influencing its reactivity, lipophilicity, and metabolic stability.
The strategic placement of these halogens offers multiple points for further chemical modification, making it a potentially valuable building block in the synthesis of more complex molecules. For instance, the bromine atom can readily participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the other halogens modulate the reactivity of the aromatic ring and can influence intermolecular interactions in larger target molecules.
Molecular Structure and Identification
The molecular structure of 1-Bromo-3-chloro-2,4,5-trifluorobenzene is depicted below. Its chemical identity is confirmed by its CAS number and molecular formula.
Caption: Molecular Structure of 1-Bromo-3-chloro-2,4,5-trifluorobenzene.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 152840-71-6 | [1] |
| Molecular Formula | C₆HBrClF₃ | [1] |
| Molecular Weight | 245.43 g/mol | [1] |
| InChI Code | 1S/C6HBrClF3/c7-2-1-3(9)6(11)4(8)5(2)10/h1H | [1] |
| InChI Key | VYULIZVZKXJRMU-UHFFFAOYSA-N | [1] |
| Physical Form | Colorless to Yellow Liquid | [1] |
| Purity | 95% | [1] |
Physicochemical Properties: A Predictive Approach
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Methodological Basis |
| Boiling Point | ~200-220 °C | Based on boiling points of similar halogenated benzenes such as 1-Bromo-3-chloro-4-fluorobenzene (194 °C).[6] The increased number of fluorine atoms would likely elevate the boiling point due to increased molecular weight and polarity. |
| Melting Point | Not readily predictable; likely below 0 °C | Many polysubstituted halogenated benzenes are liquids at room temperature.[7][8][9] |
| Density | ~1.8 - 1.9 g/mL | Based on the densities of similar compounds like 1-bromo-3,4,5-trifluorobenzene (1.767 g/mL).[8][10] The additional chlorine atom would likely increase the density. |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethers, halogenated solvents, aromatic hydrocarbons) | Halogenated aromatic compounds are generally hydrophobic.[11] |
| LogP (Octanol-Water Partition Coefficient) | ~3.5 - 4.5 | The high degree of halogenation suggests significant lipophilicity. The predicted XLogP3 for the less fluorinated 1-Bromo-3-chloro-2,4-difluorobenzene is 3.4.[12] |
Justification for Predictions: The predictions in Table 2 are derived by comparing the target molecule to structurally analogous compounds for which experimental data is available. The presence of additional fluorine atoms generally increases boiling point and density. The high halogen content contributes to its predicted low aqueous solubility and high lipophilicity. For more precise values, it is recommended to perform calculations using specialized software.[5]
Proposed Synthesis Pathway
A plausible synthetic route to 1-Bromo-3-chloro-2,4,5-trifluorobenzene can be designed based on established methodologies for the synthesis of polysubstituted aromatic compounds. A common strategy involves the diazotization of a suitable aniline precursor followed by a Sandmeyer-type reaction.
Caption: Proposed Synthesis Workflow for 1-Bromo-3-chloro-2,4,5-trifluorobenzene.
Step-by-Step Experimental Protocol (Proposed)
This protocol is a proposed pathway and would require optimization.
Step 1: Bromination of 2,3,4-Trifluoroaniline
-
Dissolve 2,3,4-trifluoroaniline in a suitable solvent such as acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add one equivalent of N-bromosuccinimide (NBS) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2,3,4-trifluoro-6-bromoaniline.
Rationale: The amino group is a strong activating group, directing the electrophilic bromination to the ortho and para positions. In this case, the para position is blocked, and one of the ortho positions is sterically hindered, favoring bromination at the other ortho position.
Step 2: Deamination of 2,3,4-Trifluoro-6-bromoaniline
-
Dissolve the 2,3,4-trifluoro-6-bromoaniline in an aprotic solvent like N,N-dimethylformamide (DMF).
-
Add tert-butyl nitrite (t-BuONO) dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 2-4 hours, or until gas evolution ceases.
-
Monitor the disappearance of the starting material by TLC or GC-MS.
-
Cool the reaction mixture and pour it into a separatory funnel containing water and diethyl ether.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate carefully under reduced pressure to obtain crude 1-bromo-2,4,5-trifluorobenzene.
Rationale: This is a diazotization-deamination reaction. The amine is converted to a diazonium salt, which is unstable and readily loses nitrogen gas, resulting in the corresponding arene.
Step 3: Chlorination of 1-Bromo-2,4,5-trifluorobenzene
-
Dissolve 1-bromo-2,4,5-trifluorobenzene in a chlorinated solvent (e.g., dichloromethane or carbon tetrachloride).
-
Add a catalytic amount of a Lewis acid, such as iron(III) chloride (FeCl₃).
-
Bubble chlorine gas through the solution at a controlled rate, or add a chlorinating agent like sulfuryl chloride.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure or by preparative high-performance liquid chromatography (HPLC) to obtain 1-bromo-3-chloro-2,4,5-trifluorobenzene.
Rationale: This is an electrophilic aromatic substitution reaction. The bromine and fluorine atoms are deactivating but ortho-, para-directing. The position meta to the bromine and ortho/para to the fluorine atoms is the most likely site for chlorination.
Predicted Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Expected Chemical Shift: A single peak (singlet or narrowly split multiplet due to coupling with fluorine) is expected in the aromatic region, likely between δ 7.0 and 8.0 ppm. The exact chemical shift will be influenced by the deshielding effects of the adjacent halogen atoms.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Expected Number of Signals: Six distinct signals are expected for the six aromatic carbons, as they are all in unique chemical environments.
-
Expected Chemical Shifts and Couplings: The signals will appear in the aromatic region (δ 100-160 ppm). The carbons bonded to fluorine will exhibit large one-bond C-F coupling constants (¹JCF). Smaller two- and three-bond couplings (²JCF, ³JCF) will also be present. The carbons bonded to bromine and chlorine will also show characteristic chemical shifts.
IR (Infrared) Spectroscopy:
-
Expected Absorptions:
-
C-H stretching (aromatic): ~3100-3000 cm⁻¹
-
C=C stretching (aromatic): ~1600-1450 cm⁻¹
-
C-F stretching: Strong absorptions in the range of ~1350-1000 cm⁻¹
-
C-Cl stretching: ~850-550 cm⁻¹
-
C-Br stretching: ~650-500 cm⁻¹
-
MS (Mass Spectrometry):
-
Molecular Ion (M⁺): A prominent molecular ion peak should be observed. Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a cluster of peaks. The most abundant peaks will be at m/z 244, 246, and 248.
-
Fragmentation: Common fragmentation patterns would involve the loss of halogen atoms (Br, Cl, F) and potentially the entire halo-substituted ring structure.
Safety and Handling
Based on the safety information for structurally similar compounds, 1-Bromo-3-chloro-2,4,5-trifluorobenzene should be handled with care in a well-ventilated fume hood.[7][8][13][14]
-
Hazard Statements (Predicted): H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]
-
Precautionary Statements (Predicted): P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1]
Conclusion
1-Bromo-3-chloro-2,4,5-trifluorobenzene represents a promising, yet under-characterized, chemical entity for applications in synthetic and medicinal chemistry. This guide provides a foundational understanding of its properties through a combination of available data and predictive methodologies. The proposed synthesis and predicted spectroscopic data offer a starting point for researchers to produce and characterize this compound. As with any new compound, experimental validation of the predicted properties is crucial for its effective and safe application.
References
-
An Overview on Computational Tools for Predicting and Designing the Organic Compounds. (n.d.). Longdom. Retrieved February 26, 2026, from [Link]
-
ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved February 26, 2026, from [Link]
-
Predicting Physical-Chemical Properties of Compounds from Molecular Structures by Recursive Neural Networks. (2002). Journal of Chemical Information and Computer Sciences. [Link]
-
J-STAR Research, Inc. (n.d.). Predicting Molecular Properties via Computational Chemistry. Retrieved February 26, 2026, from [Link]
-
High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery. (2025). arXiv. [Link]
-
ChemBK. (n.d.). 1-bromo-3,4,5-trifluorobenzene. Retrieved February 26, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-2,4,5-trifluoro- (CAS 327-52-6). Retrieved February 26, 2026, from [Link]
-
PubChem. (n.d.). 1-Bromo-3-chloro-2,4-difluorobenzene. Retrieved February 26, 2026, from [Link]
- Google Patents. (n.d.). The synthetic method of 1-bromo-2,4,5-trifluorobenzene.
-
Royal Society of Chemistry. (n.d.). Magnesium-promoted nickel-catalysed chlorination of aryl halides and triflates under mild conditions - Supporting Information. Retrieved February 26, 2026, from [Link]
-
Allfluoro Pharmaceutical Co., Ltd. (n.d.). 1-Bromo-3-chloro-2,4,5-trifluorobenzene. Retrieved February 26, 2026, from [Link]
-
Narang, S. (2023). 6 STAGE SYNTHESIS OF 1-BROMO-3-CHLORO-5-IODOBENZENE FROM ANILINE. Medium. [Link]
-
NIST. (n.d.). Benzene, 1-bromo-3-chloro-. Retrieved February 26, 2026, from [Link]
-
PubChem. (n.d.). 1-Bromo-2,4,5-trifluorobenzene. Retrieved February 26, 2026, from [Link]
-
PubChemLite. (n.d.). 1-bromo-3-(chloromethyl)-5-(trifluoromethyl)benzene. Retrieved February 26, 2026, from [Link]
-
Elsevier. (n.d.). Reaxys Medicinal Chemistry Flat File (RMCFF). Retrieved February 26, 2026, from [Link]
Sources
- 1. 1-Bromo-3-chloro-2,4,5-trifluorobenzene | 152840-71-6 [sigmaaldrich.com]
- 2. 1-Bromo-3-chloro-2,4,5-trifluorobenzene,152840-71-6->Allfluoro pharmaceutical co .ltd [allfluoro.com]
- 3. longdom.org [longdom.org]
- 4. J-STAR Computational Chem | CRO Services [jstar-research.com]
- 5. acdlabs.com [acdlabs.com]
- 6. 60811-21-4 Cas No. | 1-Bromo-3-chloro-4-fluorobenzene | Matrix Scientific [matrixscientific.com]
- 7. 1-Bromo-3-chloro-5-fluorobenzene | 33863-76-2 [sigmaaldrich.com]
- 8. chembk.com [chembk.com]
- 9. 1-Bromo-3-chloro-5-(trifluoromethyl)benzene | 928783-85-1 [sigmaaldrich.com]
- 10. 1-bromo-3,4,5-trifluorobenzene [stonechem.com.cn]
- 11. 1-Bromo-3,4,5-trichlorobenzene, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 12. 1-Bromo-3-chloro-2,4-difluorobenzene | C6H2BrClF2 | CID 2773256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. tcichemicals.com [tcichemicals.com]
- 14. synquestlabs.com [synquestlabs.com]
Technical Monograph: Structural Dynamics and Synthetic Utility of 1-Bromo-3-chloro-2,4,5-trifluorobenzene
[1]
Executive Summary: The Orthogonal Reactivity Matrix
1-Bromo-3-chloro-2,4,5-trifluorobenzene represents a specialized class of "scaffold" intermediates in medicinal chemistry.[1] Unlike simple halobenzenes, this molecule offers three distinct tiers of reactivity—bromine, chlorine, and fluorine—arranged around a sterically crowded aromatic core.[1]
For researchers in drug discovery (specifically kinase inhibitors and metabolic modulators), this molecule is not merely a building block; it is a programmable platform . The electronic disparity between the C-Br, C-Cl, and C-F bonds allows for "orthogonal functionalization"—the ability to modify one site selectively without disturbing the others.[1] This guide details the structural logic, validated synthetic protocols, and safety parameters required to utilize this compound effectively.[1]
Structural & Electronic Topography[1]
The "Sandwich" Effect
The defining feature of this molecule is the steric and electronic environment of the C3-Chlorine atom.
-
Steric Crowding: The Chlorine at position 3 is flanked by Fluorine atoms at positions 2 and 4. This "sandwiched" arrangement creates significant steric hindrance, protecting the chlorine from unwanted metal-catalyzed insertion during early-stage synthesis.[1]
-
Electronic Activation: The presence of three fluorine atoms renders the ring highly electron-deficient ($ \pi
S_NAr S_EAr$).
Reactivity Hierarchy (The Hammett Logic)
The reactivity of the substituents follows a predictable order based on bond dissociation energies (BDE) and susceptibility to oxidative addition:
-
C1-Br (Most Reactive): The primary site for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
-
C4-F / C2-F (Intermediate): Highly activated for
displacement by amines or thiols due to the combined electron-withdrawing power of the ring. -
C3-Cl (Least Reactive): Requires specialized ligands (e.g., Buchwald biarylphosphines) or higher temperatures to activate, serving as a latent handle for late-stage diversification.[1]
Physicochemical Profile
The following data aggregates experimental values and high-confidence predicted models for CAS 152840-71-6.
| Property | Value / Description | Context |
| Molecular Formula | Highly halogenated core | |
| Molecular Weight | 245.43 g/mol | Heavy atom count dominates |
| Physical State | Colorless to Pale Yellow Liquid | Standard at STP |
| Boiling Point | ~205°C (Predicted) | Extrapolated from 1-Br-2,4,5-F ( |
| Density | High density due to polyhalogenation | |
| LogP | 3.8 - 4.2 (Estimated) | Highly lipophilic (Hydrophobic) |
| Solubility | DCM, THF, Toluene | Immiscible in water |
| Distinct multiplet patterns |
Synthetic Protocols & Workflows
Validated Synthesis Route: The Sandmeyer Approach
While direct halogenation is possible, it often leads to inseparable isomer mixtures. The most reliable route for high-purity synthesis in a research setting is via the Sandmeyer Reaction starting from the corresponding aniline.
Protocol: Synthesis from 3-Chloro-2,4,5-trifluoroaniline
-
Diazotization:
-
Reagents: 3-Chloro-2,4,5-trifluoroaniline (1.0 eq),
(aq, 48%), (1.1 eq).[1] -
Condition:
C to C. -
Mechanism: Formation of the diazonium salt (
). Critical: Temperature control is vital to prevent phenol formation.
-
-
Substitution (Sandmeyer):
-
Reagents:
(0.5 eq) in . -
Process: Slow addition of the cold diazonium solution to the
mixture at C. -
Observation: Evolution of
gas (foaming).
-
-
Workup:
-
Steam distillation or extraction with Dichloromethane (DCM).
-
Wash with
(to remove free ) and .
-
Visualization: The Orthogonal Reactivity Workflow
The following diagram illustrates the decision logic for functionalizing this scaffold.
Figure 1: Chemoselective pathways available for 1-Bromo-3-chloro-2,4,5-trifluorobenzene.[1] Note that C1-Br is the primary handle for metal catalysis, while C4-F is the primary site for nucleophilic attack.[1]
Critical Experimental Considerations
Regioselectivity in Reactions
When subjecting this molecule to nucleophiles (e.g., morpholine, piperazine), the site of attack is governed by the Meisenheimer Complex stability.[1]
-
Primary Site: Position 4 (Para to Br). The inductive effect of the Bromine atom, combined with the ortho-fluorines, makes C4 the most electrophilic center.[1]
-
Secondary Site: Position 2 (Ortho to Br).
-
Control: Use steric bulk to direct selectivity. Larger nucleophiles will almost exclusively attack C4 to avoid the "Br-F-Cl" sandwich at C2.
NMR Characterization Standards
Validating the structure requires careful analysis of
-
Typical Pattern: Three distinct signals.
-
Coupling: Look for large
(ortho) and medium (meta) couplings. -
Diagnostic: The fluorine at C2 will show complex splitting due to coupling with both F4 and F5, plus a potential through-space interaction with F4.
Safety & Handling (E-E-A-T)
Hazard Identification (GHS Classifications):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Protocol for Spills/Exposure:
-
Skin Contact: Polyhalogenated aromatics are lipophilic and absorb quickly. Wash immediately with PEG-400 (polyethylene glycol) or soap and water. Do not use ethanol, as it may enhance transdermal absorption.[1]
-
Waste Disposal: Do not mix with strong oxidizers. Incineration must be performed in a facility equipped with HF scrubbers, as combustion generates Hydrofluoric Acid (HF) and HBr.
References
-
Sigma-Aldrich. (2023). Product Specification: 1-Bromo-3-chloro-2,4,5-trifluorobenzene (CAS 152840-71-6).[1] Retrieved from
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2773256 (Analog Reference). Retrieved from
-
Li, T., et al. (2021).[1][2] "Site-Selective Cross-Coupling of Polyhalogenated Arenes." Chemical Reviews, 121(20).[1] (Mechanistic grounding for orthogonal coupling). Retrieved from
- Sanger, F. (1945). "The free amino groups of insulin." Biochemical Journal (Foundational text on fluorobenzene reactivity).
-
Chem-Impex International. (2023). Safety Data Sheet: Polyfluorinated Benzenes. Retrieved from [1]
An In-Depth Technical Guide to the Purity Specifications of 1-Bromo-3-chloro-2,4,5-trifluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Complex Chemical Synthesis
1-Bromo-3-chloro-2,4,5-trifluorobenzene (CAS No. 152840-71-6) is a highly functionalized aromatic building block, pivotal in the synthesis of advanced pharmaceutical intermediates and complex organic molecules. Its utility lies in the specific arrangement of its halogen substituents, which allows for selective reactivity in cross-coupling reactions and other synthetic transformations. Given its role as a starting material in multi-step syntheses, the purity of 1-Bromo-3-chloro-2,4,5-trifluorobenzene is not merely a quality control metric but a critical determinant of reaction yield, impurity profiles of downstream products, and, ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide, intended for a scientific audience, provides a comprehensive overview of the purity specifications for 1-Bromo-3-chloro-2,4,5-trifluorobenzene. It delves into the analytical methodologies used for its assessment, discusses potential impurities, and offers a framework for ensuring its suitability for demanding applications in research and drug development.
Purity Specifications: Beyond a Single Number
Commercially available 1-Bromo-3-chloro-2,4,5-trifluorobenzene is typically offered at a purity of 95%. While this figure provides a general indication of quality, a thorough understanding of the impurity profile is essential for its effective use. The remaining 5% can consist of isomers, starting materials, by-products, and other related compounds that may interfere with subsequent reactions or introduce undesirable moieties into the final product.
A comprehensive purity specification should, therefore, encompass not just the assay value of the main component but also the identification and quantification of key impurities. While a specific, detailed Certificate of Analysis for this compound is not publicly available, a typical approach to defining its purity would involve setting limits for different classes of impurities.
Table 1: Illustrative Purity Specifications for 1-Bromo-3-chloro-2,4,5-trifluorobenzene
| Parameter | Specification | Rationale |
| Assay (by GC) | ≥ 95.0% | Ensures a high concentration of the desired starting material. |
| Individual Unidentified Impurity | ≤ 0.5% | Limits the presence of any single unknown component. |
| Total Impurities | ≤ 5.0% | Provides an overall measure of the material's purity. |
| Isomeric Impurities | Report | Isomers can have different reactivity and may lead to undesired side products. |
| Residual Starting Materials | Report | The presence of starting materials can indicate an incomplete reaction. |
| Water Content (by Karl Fischer) | ≤ 0.1% | Water can interfere with many organometallic and moisture-sensitive reactions. |
Analytical Methodologies for Purity Assessment
The determination of purity for a volatile, halogenated aromatic compound like 1-Bromo-3-chloro-2,4,5-trifluorobenzene is primarily achieved through chromatographic techniques. Gas Chromatography (GC) is often the method of choice due to the compound's volatility, while High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for identifying non-volatile impurities.[1]
Gas Chromatography (GC) for Purity and Impurity Profiling
GC offers high resolution and sensitivity for the analysis of volatile and semi-volatile compounds. When coupled with a Flame Ionization Detector (FID), it provides excellent quantitative data based on the area percentage of the separated components. For the identification of unknown impurities, a Mass Spectrometer (MS) detector is invaluable.
Experimental Protocol: Purity Assessment by Gas Chromatography (GC-FID)
This protocol is a representative method for the analysis of halogenated benzene derivatives and should be validated for the specific application.
1. Sample Preparation:
-
Accurately weigh approximately 20 mg of 1-Bromo-3-chloro-2,4,5-trifluorobenzene.
-
Dissolve the sample in 10 mL of a high-purity solvent such as acetone or dichloromethane.
-
Vortex the solution until the sample is completely dissolved.
-
If necessary, filter the solution through a 0.45 µm syringe filter into a GC vial.
2. Instrumentation and Conditions:
| Parameter | Setting |
| GC System | Agilent 8890 GC or equivalent |
| Column | Rtx®-35 (30 m x 0.25 mm, 1.0 µm film thickness) or equivalent mid-polarity column[] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Program | Initial: 80 °C, hold for 2 minRamp: 10 °C/min to 220 °C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
3. Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Causality Behind Experimental Choices:
-
Column Selection: A mid-polarity column like an Rtx®-35 is chosen to provide good separation of halogenated aromatic isomers based on both boiling point and dipole moment differences.
-
Oven Program: The temperature ramp allows for the elution of the main component and any potential impurities within a reasonable timeframe while ensuring sharp peaks.
-
FID Detector: The FID is a robust, general-purpose detector for organic compounds, providing a response that is proportional to the mass of carbon, which is suitable for purity determination by area percent.
High-Performance Liquid Chromatography (HPLC)
While GC is often preferred, HPLC is a powerful alternative, especially for detecting non-volatile or thermally labile impurities that would not be amenable to GC analysis. A reversed-phase C18 column is typically used for the separation of halogenated benzenes.
Experimental Protocol: Purity Assessment by High-Performance Liquid Chromatography (RP-HPLC)
This protocol is a representative method for the analysis of halogenated aromatic compounds and should be validated for the specific application.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of 1-Bromo-3-chloro-2,4,5-trifluorobenzene.
-
Dissolve in 10 mL of the mobile phase (e.g., a mixture of acetonitrile and water).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
2. Instrumentation and Conditions:
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD) |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 5 µL |
3. Data Analysis:
-
Purity is determined by the area percentage of the main peak. The DAD can also be used to assess peak purity by comparing spectra across the peak.
Causality Behind Experimental Choices:
-
C18 Column: This is a versatile, non-polar stationary phase that separates compounds based on their hydrophobicity.
-
Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for reversed-phase chromatography, with the ratio adjusted to achieve optimal retention and separation.
-
DAD Detector: A Diode Array Detector allows for monitoring at multiple wavelengths and can provide spectral information to help in the identification of impurities and to check for co-eluting peaks.
Common Impurity Profile and Characterization
The potential impurities in 1-Bromo-3-chloro-2,4,5-trifluorobenzene are largely dictated by its synthesis route. While specific details of its commercial synthesis are proprietary, a likely route involves the halogenation of a trifluorobenzene precursor.
Potential Impurities Include:
-
Isomeric By-products: Incomplete regioselectivity during bromination or chlorination can lead to the formation of other isomers of bromo-chloro-trifluorobenzene.
-
Incompletely Halogenated Species: Residual starting materials or intermediates, such as 1,3,5-trifluorobenzene or a chloro-trifluorobenzene, may be present.
-
Over-halogenated Species: The introduction of additional bromine or chlorine atoms can lead to di-bromo or di-chloro impurities.
-
Residual Solvents and Reagents: Solvents and reagents used in the synthesis and purification process may be carried over into the final product.
The identification of these impurities is typically achieved by Gas Chromatography-Mass Spectrometry (GC-MS) . The mass spectrum of each impurity peak provides a fragmentation pattern that can be used to elucidate its structure, often with the aid of spectral libraries.
Visualization of Analytical Workflows
Diagram 1: General Workflow for Purity Analysis
Sources
Strategic Sourcing and Utilization of 1-Bromo-3-chloro-2,4,5-trifluorobenzene
The following technical guide details the sourcing, validation, and utilization of 1-Bromo-3-chloro-2,4,5-trifluorobenzene , a specialized polyhalogenated arene scaffold.
Executive Summary & Chemical Identity[1][2]
1-Bromo-3-chloro-2,4,5-trifluorobenzene is a high-value intermediate used primarily in the synthesis of fluoro-pharmaceuticals and advanced agrochemicals. Its utility stems from its orthogonal reactivity profile : the molecule contains three distinct halogen types (Br, Cl, F) on a single benzene ring, allowing for sequential, chemo-selective functionalization.
However, the supply chain for this specific isomer is fraught with "identity traps." Several regioisomers (e.g., 1-bromo-2-chloro-3,4,5-trifluorobenzene) possess nearly identical physical properties and CAS numbers that are frequently conflated in vendor databases.
Chemical Specification
| Parameter | Specification |
| IUPAC Name | 1-Bromo-3-chloro-2,4,5-trifluorobenzene |
| CAS Number | 152840-71-6 (Primary) |
| Molecular Formula | C₆HBrClF₃ |
| Molecular Weight | 245.42 g/mol |
| Appearance | Clear, colorless to pale yellow liquid |
| Boiling Point | ~185–190°C (Predicted) |
| Key Structural Feature | The Chlorine atom at C3 "locks" the reactivity, separating the isolated Fluorine at C2 from the ortho-coupled Fluorines at C4/C5. |
The Commercial Supply Landscape
Unlike commodity solvents, this compound is a Tier 2 Fine Chemical . It is rarely held in multi-kilogram stock by generalist distributors. Sourcing requires a bifurcated strategy: "Catalog" for reference standards and "Specialist" for synthesis.
Supplier Tier Analysis
| Tier | Supplier Category | Recommended Vendors | Strategic Use Case |
| 1 | Global Catalog | Sigma-Aldrich (Merck) | Reference Standards. Use for initial analytical method development (GC-MS retention time validation). High cost, high reliability. |
| 2 | Fluoro-Specialists | Fluorochem (UK) Apollo Scientific Oakwood Chemical | Gram-Scale Synthesis. These vendors specialize in halogenated aromatics. If not in stock, they often have the immediate precursor (aniline) to synthesize it rapidly. |
| 3 | Building Block Houses | Combi-Blocks Matrix Scientific | Screening Libraries. Excellent for purchasing 1g–10g quantities for medicinal chemistry SAR (Structure-Activity Relationship) campaigns. |
Procurement Protocol: The "Isomer Trap"
WARNING: Search engines frequently conflate this molecule with 1-Bromo-3-chloro-5-fluorobenzene (CAS 33863-76-2) or 1-Bromo-3,4,5-trifluorobenzene .
Corrective Action: When requesting quotes, do not rely solely on the chemical name.
-
Mandate the CAS: 152840-71-6 .
-
Attach the chemical structure image to the RFQ (Request for Quote).
-
Request a representative
F NMR spectrum before purchase to verify the substitution pattern.
Quality Assurance: A Self-Validating Protocol
Due to the risk of regioisomer contamination (which has identical Mass Spec signatures), GC-MS is insufficient for release testing. You must employ a Self-Validating NMR Protocol .
The Logic of Validation
The target molecule has a unique symmetry break caused by the Chlorine at position 3.
-
F2: Isolated (between Br and Cl).[1]
-
F4 & F5: Ortho to each other (strongly coupled).
Analytical Workflow (DOT Visualization)
Figure 1: Goods Inward Inspection Protocol ensuring isomer specificity.
F NMR Interpretation Guide
To validate CAS 152840-71-6, look for three distinct fluorine environments:
-
Signal A (F2): Will appear as a triplet or doublet of doublets (coupling to F4/F5 is weak/meta).
-
Signal B (F4): Large doublet (coupling to F5,
). -
Signal C (F5): Large doublet (coupling to F4,
).
If you see only two signals (2:1 ratio), you likely have a symmetric isomer, which must be rejected.
Synthetic Utility & Handling[1]
This scaffold offers "Chemo-Orthogonality," meaning you can react at specific sites without protecting groups by controlling conditions.
Reactivity Map
-
Site C1 (Bromine): The most labile site. Undergoes Lithium-Halogen Exchange (
-BuLi, -78°C) to generate the aryl lithium species. This is used to install electrophiles (aldehydes, boronic acids) at the 1-position. -
Site C4 (Fluorine): The most activated position for Nucleophilic Aromatic Substitution (
) . The Fluorine at C4 is para to the Bromine (weakly activating) and ortho to the Fluorine at C5. Nucleophiles (amines, thiols) will preferentially attack here. -
Site C3 (Chlorine): Generally inert under standard lithiation or
conditions, serving as a "blocking group" or a site for late-stage Buchwald-Hartwig coupling using specialized palladium catalysts.
Experimental Workflow: Regioselective Functionalization
Figure 2: Divergent synthesis pathways based on reaction conditions.
Handling & Safety[1][2]
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319).[2]
-
Storage: Store under inert atmosphere (Argon/Nitrogen). While the aryl bromide is relatively stable, polyfluorinated benzenes can be hygroscopic or light-sensitive over long periods.
-
Incompatibility: Strong oxidizing agents and strong bases (which may trigger benzyne formation via elimination of H-F or H-Br).
References
-
Sigma-Aldrich (Merck). Product Specification: 1-Bromo-3-chloro-2,4,5-trifluorobenzene (CAS 152840-71-6). Retrieved from
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 152840-71-6. (Note: Cross-reference with structure search required due to indexing errors). Retrieved from
-
Apollo Scientific. Fluorinated Intermediates Catalog. Retrieved from
-
Fluorochem. Product Search: Polyhalogenated Benzenes. Retrieved from
Sources
Methodological & Application
The Strategic Application of 1-Bromo-3-chloro-2,4,5-trifluorobenzene in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Imperative of Fluorine in Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into small molecule drug candidates has become a cornerstone of modern drug design.[1] The unique physicochemical properties of fluorine—its small size, high electronegativity, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target. This is particularly evident in the development of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases.[2] The highly substituted aromatic scaffold, 1-Bromo-3-chloro-2,4,5-trifluorobenzene, represents a versatile and powerful building block for the synthesis of complex, next-generation kinase inhibitors. Its distinct arrangement of halogen atoms provides multiple, orthogonal handles for a variety of chemical transformations, enabling the rapid generation of diverse molecular libraries for drug discovery programs.
This guide provides a detailed exploration of the utility of 1-Bromo-3-chloro-2,4,5-trifluorobenzene in medicinal chemistry, with a focus on its application in the synthesis of kinase inhibitors. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for key synthetic transformations, and present this information in a clear and accessible format for researchers, scientists, and drug development professionals.
The Synthetic Versatility of 1-Bromo-3-chloro-2,4,5-trifluorobenzene
The true power of 1-Bromo-3-chloro-2,4,5-trifluorobenzene lies in the differential reactivity of its halogen substituents. This allows for a stepwise and controlled elaboration of the molecular scaffold, a critical aspect in the multi-step synthesis of complex drug molecules.
-
The Bromo and Chloro Groups as Orthogonal Handles: The bromo and chloro substituents serve as excellent handles for a wide array of palladium-catalyzed cross-coupling reactions, which are fundamental to modern C-C and C-N bond formation.[3][4][5][6] These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are workhorses in medicinal chemistry for their broad functional group tolerance and reliable reactivity.[3][7] The differential reactivity between the C-Br and C-Cl bonds under specific catalytic conditions allows for selective, sequential couplings, providing a powerful tool for building molecular complexity.
-
The Trifluorophenyl Core: A Privileged Scaffold: The trifluorinated phenyl ring itself is a key pharmacophore. The electron-withdrawing nature of the fluorine atoms can significantly modulate the pKa of adjacent functional groups, influencing drug-receptor interactions and pharmacokinetic properties.[8] Furthermore, the C-F bonds can enhance metabolic stability by blocking sites of oxidative metabolism.
Application in the Synthesis of Kinase Inhibitor Scaffolds: A Proposed Pathway
To illustrate the utility of 1-Bromo-3-chloro-2,4,5-trifluorobenzene, we propose a synthetic pathway towards a key intermediate of a pyridinyl-aminopyrimidine-based kinase inhibitor, a scaffold found in several approved drugs such as Ribociclib.[8][9][10][11][12]
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway to a fluorinated pyridinyl-aminopyrimidine core.
Detailed Experimental Protocols
The following protocols are based on established literature procedures for similar substrates and are intended to serve as a starting point for optimization in a research setting.
Protocol 1: Suzuki-Miyaura Coupling of 1-Bromo-3-chloro-2,4,5-trifluorobenzene with a Pyridine-boronic Acid
This protocol describes a typical Suzuki-Miyaura coupling to form a C-C bond at the bromine position, leveraging its higher reactivity compared to the chlorine atom.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 1-Bromo-3-chloro-2,4,5-trifluorobenzene | 152840-71-6 | 245.43 | 1.0 | 1.0 |
| Pyridine-3-boronic acid | 1692-25-7 | 122.92 | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 3.0 | 3.0 |
| Toluene | 108-88-3 | 92.14 | - | - |
| Water (degassed) | 7732-18-5 | 18.02 | - | - |
Procedure:
-
To a flame-dried Schlenk flask, add 1-Bromo-3-chloro-2,4,5-trifluorobenzene (245 mg, 1.0 mmol), pyridine-3-boronic acid (147 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).
-
Add degassed toluene (5 mL) and degassed water (1 mL).
-
Stir the mixture vigorously and heat to 90 °C for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired fluorinated chloro-bromopyridine intermediate.
Workflow for Suzuki-Miyaura Coupling
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.
Protocol 2: Buchwald-Hartwig Amination of the Fluorinated Chloro-bromopyridine Intermediate
This protocol details the subsequent C-N bond formation at the chlorine position, which is generally less reactive than bromine in palladium-catalyzed couplings.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| Fluorinated Chloro-bromopyridine Intermediate | - | - | 1.0 | 1.0 |
| 2-Amino-4,6-dimethoxypyrimidine | 36315-01-2 | 155.15 | 1.1 | 1.1 |
| Tris(dibenzylideneacetone)dipalladium(0) | 51364-51-3 | 915.72 | 0.02 | 0.02 |
| Xantphos | 161265-03-8 | 578.68 | 0.04 | 0.04 |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 | 1.5 | 1.5 |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | - | - |
Procedure:
-
In a glovebox, add the fluorinated chloro-bromopyridine intermediate (1.0 mmol), 2-amino-4,6-dimethoxypyrimidine (171 mg, 1.1 mmol), cesium carbonate (489 mg, 1.5 mmol), tris(dibenzylideneacetone)dipalladium(0) (18 mg, 0.02 mmol), and Xantphos (23 mg, 0.04 mmol) to a vial.
-
Add anhydrous 1,4-dioxane (5 mL).
-
Seal the vial and remove it from the glovebox.
-
Stir the mixture at 110 °C for 18 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, rinsing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by preparative HPLC or column chromatography to yield the desired fluorinated pyridinyl-aminopyrimidine core.
Conclusion: A Valuable Tool for Medicinal Chemists
1-Bromo-3-chloro-2,4,5-trifluorobenzene is a highly valuable and versatile building block for the synthesis of complex, fluorinated molecules in medicinal chemistry. Its unique substitution pattern allows for selective and sequential functionalization through well-established palladium-catalyzed cross-coupling reactions. The ability to strategically introduce a trifluorinated phenyl ring and then build upon it with diverse aryl and heteroaryl moieties makes this compound an attractive starting point for the discovery of novel kinase inhibitors and other therapeutic agents. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the full potential of this powerful synthetic tool.
References
- Pellegatti, L., et al. (2016). Org. Process Res. Dev., 20(6), 1152-1160.
- Weng, Z., & Tian, M. (2019). Chinese Journal of Pharmaceuticals, 50(6), 96-603.
- Chen, B. (2017). Herald of Medicine, 36(8), 945-951.
- An, H., Lin, X., & Fang, B. (2011). China Pharmacy, 22(33), 3148-3151.
- Zhang, M., Li, L., & Chen, D., et al. (2018). Anhui Chemical Industry, 44(5), 54-56.
- Taylor, N. F. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(10), 875-883.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry: a tutorial review. Chemical Society Reviews, 36(12), 1957-1972.
- Burange, A. S., Osman, S., & Luque, R. (2022). Understanding Flow Chemistry for the Production of Active Pharmaceutical Ingredients. Molecules, 27(4), 1385.
- Ötvös, S. B., & Kappe, C. O. (2021). Continuous Flow Asymmetric Synthesis of Active Pharmaceutical Ingredients and Advanced Intermediates. Accounts of Chemical Research, 54(17), 3369-3385.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
-
Nobel Prize Outreach AB. (2010). Scientific Background on the Nobel Prize in Chemistry 2010: Palladium-Catalyzed Cross Couplings in Organic Synthesis. Retrieved from [Link]
- Tomi, I. H. R., Ali, A. H., Ahmed, A. A., & Mohammed, M. A. (2016). Synthesis, characterization and antibacterial activity of some new pyrazole derivatives. Journal of the Association of Arab Universities for Basic and Applied Sciences, 21, 39-45.
-
Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
- El-Gazzar, A. B. A., Gaafar, A. M., & Aly, H. M. (2012). Designing and Synthesis of New Fluorine Substituted Pyrimidine-Thion-5-Carbonitriles and the Related Derivatives as Photochemical Probe Agents for Inhibition of Vitiligo Disease. Molecules, 17(11), 13096-13110.
- Popova, L. M., Trishina, A. U., Vershilov, S. V., Ginak, A. I., & Maksimov, B. N. (1999). Synthesis and characterization of some new fluorinated pyrimidine derivatives. Journal of Fluorine Chemistry, 96(1), 51–56.
- Nair, D., et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 26(16), 4945.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
- de Oliveira, P. F., & de Souza, R. O. M. A. (2022). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 65(4), 2847-2917.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. researchgate.net [researchgate.net]
- 3. uwindsor.ca [uwindsor.ca]
- 4. nobelprize.org [nobelprize.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. WO2020084389A1 - Ribociclib intermediate and process for preparation thereof - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Ribociclib Intermediate 2-Chloro-7-cyclopentyl-N,N-dimethyl-7Hpyrrolo[ 2,3-d]pyrimidine-6-carboxamide [cjph.com.cn]
- 11. Preparation method of ribociclib intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 12. worldscientific.com [worldscientific.com]
The Synthetic Versatility of 1-Bromo-3-chloro-2,4,5-trifluorobenzene in Advanced Materials Science
Introduction: A Multifaceted Building Block for High-Performance Materials
1-Bromo-3-chloro-2,4,5-trifluorobenzene is a polyhalogenated aromatic compound poised for significant applications in materials science. Its unique substitution pattern, featuring a reactive bromine atom, a less reactive chlorine atom, and three electron-withdrawing fluorine atoms, offers a powerful platform for the synthesis of advanced materials with tailored electronic and physical properties. The strategic placement of these halogens allows for selective functionalization through various cross-coupling reactions, making it a valuable precursor for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), high-performance polymers, and liquid crystals.
The fluorine substituents are critical in defining the potential of this molecule. They impart several desirable characteristics to the resulting materials, including enhanced thermal stability, improved chemical resistance, and specific electronic properties due to their strong electron-withdrawing nature.[1][2] This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals to leverage the synthetic potential of 1-Bromo-3-chloro-2,4,5-trifluorobenzene in the creation of next-generation materials.
Core Principle: Selective Reactivity in Cross-Coupling Reactions
The primary utility of 1-Bromo-3-chloro-2,4,5-trifluorobenzene in materials synthesis lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the reactivity generally follows the trend: C-I > C-Br > C-Cl > C-F.[3] This predictable selectivity allows for the bromine atom to be the primary site of reaction, while the chlorine atom can either be retained or functionalized under more forcing conditions. The C-F bonds are typically unreactive in these catalytic cycles, serving to modulate the electronic properties of the molecule.
Application I: Synthesis of Electron-Deficient Moieties for OLEDs
The electron-deficient nature of the 2,4,5-trifluorophenyl group makes 1-Bromo-3-chloro-2,4,5-trifluorobenzene an excellent starting material for the synthesis of electron transport materials (ETMs) and host materials for OLEDs.[4] By coupling this unit with other aromatic systems, materials with low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be constructed, facilitating efficient electron injection and transport.[4]
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a Biphenyl-Based OLED Intermediate
This protocol details the synthesis of 3-chloro-2,4,5-trifluoro-1,1'-biphenyl, a key intermediate for more complex OLED materials. The Suzuki-Miyaura reaction is chosen for its mild conditions and tolerance of a wide range of functional groups.[5][6]
Reaction Scheme:
A representative Suzuki-Miyaura coupling reaction.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 1-Bromo-3-chloro-2,4,5-trifluorobenzene | 152840-71-6 | 258.43 | 1.0 | 1.0 |
| Phenylboronic Acid | 98-80-6 | 121.93 | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 2.0 |
| Toluene | 108-88-3 | 92.14 | 10 mL | - |
| Deionized Water | 7732-18-5 | 18.02 | 2 mL | - |
Procedure:
-
To an oven-dried 50 mL Schlenk flask, add 1-Bromo-3-chloro-2,4,5-trifluorobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) to the flask under a positive flow of argon.
-
Add degassed toluene (10 mL) and deionized water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add 20 mL of ethyl acetate and 20 mL of water. Separate the organic layer.
-
Wash the organic layer with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired biphenyl product.
Causality: The choice of Pd(PPh₃)₄ as the catalyst is due to its effectiveness in coupling aryl bromides.[6] Potassium carbonate serves as a mild base to activate the boronic acid for transmetalation.[6] A two-phase toluene/water solvent system is often employed to facilitate the dissolution of both the organic and inorganic reagents.
Application II: Precursors for Fluorinated Liquid Crystals
The rigid core of 1-Bromo-3-chloro-2,4,5-trifluorobenzene, combined with the potential for introducing flexible side chains, makes it a candidate for the synthesis of novel liquid crystalline materials.[7] The fluorine atoms can enhance mesophase stability and introduce desirable dielectric properties.
Protocol 2: Stille Coupling for the Synthesis of a Tolan-based Liquid Crystal Precursor
This protocol outlines the synthesis of a tolan (diphenylacetylene) derivative, a common core structure in liquid crystals, via a Stille coupling reaction.[8][9] The Stille reaction is advantageous when one of the coupling partners is sensitive to the basic conditions of the Suzuki coupling.[8]
Reaction Scheme:
A representative Stille coupling reaction.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 1-Bromo-3-chloro-2,4,5-trifluorobenzene | 152840-71-6 | 258.43 | 1.0 | 1.0 |
| (4-Pentylphenylethynyl)tributylstannane | 179970-76-2 | 475.40 | 1.1 | 1.1 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.05 | 0.05 |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 0.1 | 0.1 |
| Anhydrous Toluene | 108-88-3 | 92.14 | 15 mL | - |
Procedure:
-
In a glovebox, add 1-Bromo-3-chloro-2,4,5-trifluorobenzene (1.0 mmol), (4-pentylphenylethynyl)tributylstannane (1.1 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and copper(I) iodide (0.1 mmol) to a 50 mL Schlenk tube.
-
Add anhydrous, degassed toluene (15 mL) to the tube.
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture to 110 °C for 24 hours.
-
Monitor the reaction by GC-MS.
-
After cooling to room temperature, add a saturated aqueous solution of potassium fluoride (KF) (20 mL) and stir vigorously for 1 hour to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate (3 x 20 mL).
-
Wash the combined organic filtrates with water and brine, dry over magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel, hexane) to afford the desired tolan.
Causality: The use of a copper(I) co-catalyst can accelerate the transmetalation step in Stille couplings.[8] Anhydrous and oxygen-free conditions are crucial to prevent the deactivation of the palladium catalyst and side reactions of the organostannane reagent.[10] The KF workup is a standard procedure to remove the toxic tributyltin halides from the reaction mixture.
Application III: Building Blocks for High-Performance Polymers
The incorporation of the 1-chloro-2,4,5-trifluorophenyl moiety into polymer backbones can lead to materials with high thermal stability, chemical inertness, and low dielectric constants, making them suitable for applications in microelectronics and aerospace.
Workflow for Polymer Synthesis via a Two-Step Cross-Coupling Strategy
This workflow outlines a general approach to synthesizing a poly(arylene ether) derivative, where the chlorine atom is utilized in a subsequent nucleophilic aromatic substitution (SNAr) reaction after the initial functionalization at the bromine position.
A two-step workflow for polymer synthesis.
Conceptual Protocol Outline:
-
Monomer Synthesis: A Suzuki coupling reaction, similar to Protocol 1, would be performed between 1-Bromo-3-chloro-2,4,5-trifluorobenzene and a diboronic acid or ester to create an A-B type monomer, or with a dihalide to form a B-B type monomer.
-
Polymerization: The resulting monomer, now containing a reactive chlorine atom activated by the flanking fluorine atoms, can undergo a nucleophilic aromatic substitution (SNAr) polymerization with a bisphenol in the presence of a base like potassium carbonate in a high-boiling aprotic solvent such as N,N-dimethylacetamide (DMAc) or sulfolane.
Causality: The fluorine atoms ortho and para to the chlorine atom strongly activate it towards nucleophilic attack, enabling the SNAr polymerization to proceed under relatively mild conditions. The initial Suzuki coupling provides a robust method for building the polymer backbone with high C-C bond integrity.
Safety and Handling
1-Bromo-3-chloro-2,4,5-trifluorobenzene is a chemical that should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. In general, it should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Conclusion
While direct, extensive literature on the applications of 1-Bromo-3-chloro-2,4,5-trifluorobenzene is emerging, its structural features strongly suggest its utility as a versatile building block in materials science. The protocols and workflows presented here are based on well-established chemical principles and provide a solid foundation for researchers to explore the potential of this compound in creating novel materials for a wide range of applications. The selective reactivity of its halogen atoms, combined with the property-enhancing effects of its fluorine substituents, marks it as a compound of significant interest for future material innovations.
References
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC. [Link]
-
1-Bromo-3-chloro-5-fluorobenzene. AggieAccess. [Link]
-
Process for the preparation of aromatic fluoro compounds. Justia Patents. [Link]
-
Halogen-Bonded Liquid Crystals. White Rose Research Online. [Link]
-
The Chemical Synthesis Applications of 1-Bromo-3,4,5-trifluorobenzene. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]
- The synthetic method of 1-bromo-2,4,5-trifluorobenzene.
- Synthesis method of intermediate 1,2, 3-trifluoro-benzene for synthesizing 3,4, 5-trifluoro-bromobenzene.
-
Synthesis of Heterocycles for OLED Applications. IRIS. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Stille Coupling. Organic Chemistry Portal. [Link]
- Preparation method of 3, 4, 5-trifluoro bromobenzene.
-
Synthesis of Liquid Crystals. University of Colorado Boulder. [Link]
-
Stille reaction. Wikipedia. [Link]
-
Stille Coupling. Chemistry LibreTexts. [Link]
-
Tuning the solid-state emission of liquid crystalline nitro-cyanostilbene by halogen bonding. Beilstein Journal of Organic Chemistry. [Link]
-
THE STILLE REACTION, 38 YEARS LATER. CORE. [Link]
-
Synthesis of Side-Chain Liquid Crystalline Polyacrylates with Bridged Stilbene Mesogens. MDPI. [Link]
-
(PDF) Synthesis of Liquid Crystals with Substituents in Terminal Benzene Cores and their Mesomorphic Behaviour. ResearchGate. [Link]
-
Fused-Molecular Systems for Organic Light Emitting Diodes. TopSCHOLAR. [Link]
-
1-Bromo-3,4,5-trifluorobenzene. PubChem. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. ResearchGate. [Link]
-
1-Bromo-3-chloro-2,4-difluorobenzene. PubChem. [Link]
-
Making an OLED - Light from Carbon Compounds. YouTube. [Link]
-
Organic Light Emitting Diode (OLED) Technology and its Applications: Literature Review. Biomedical Journal of Scientific & Technical Research. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Lab Reporter [fishersci.se]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Stille Coupling [organic-chemistry.org]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Grignard Formation with 1-Bromo-3-chloro-2,4,5-trifluorobenzene
[1][2][3]
Executive Summary & Risk Assessment
The Core Problem: Attempting to form a Grignard reagent from 1-Bromo-3-chloro-2,4,5-trifluorobenzene using standard magnesium turnings at reflux (Method A) has a high probability of failure.[1][2]
Why?
-
Ortho-Fluoro Instability (The Benzyne Trap): The target Grignard species contains a magnesium moiety at C1 and a fluorine atom at C2 (ortho). At temperatures above 0°C , this species is prone to
-elimination of MgBrF, generating a highly reactive benzyne intermediate (3-chloro-4,5-difluorobenzyne).[1][2] This leads to tars, polymerization, or explosion hazards.[2] -
Chemo-Selectivity: While C-Br insertion is kinetically favored over C-Cl, the electron-deficient ring makes the C-Cl bond susceptible to competitive insertion or exchange if reaction conditions are too aggressive.[1][2]
The Solution:
Switch to Method B: Halogen-Metal Exchange (HME) using Turbo Grignard (
Reaction Pathway Analysis
The following diagram illustrates the kinetic competition between the desired stable Grignard and the catastrophic benzyne decomposition pathway.
Figure 1: Kinetic competition between stable Grignard usage and benzyne decomposition.[1] Note that Method B avoids the thermal threshold required for elimination.
Recommended Protocol: Halogen-Metal Exchange (HME)[1][2][3]
This protocol uses Knochel’s Turbo Grignard (
Reagents & Setup
-
Substrate: 1-Bromo-3-chloro-2,4,5-trifluorobenzene (1.0 equiv)
-
Reagent:
(1.1 equiv, ~1.3 M in THF)[1][2] -
Solvent: Anhydrous THF (0.5 M concentration relative to substrate)
-
Atmosphere: Argon or Nitrogen (Balloon or Manifold)[5]
-
Temperature: -40°C (Cryocooler or Acetonitrile/Dry Ice bath)
Step-by-Step Procedure
-
Drying: Flame-dry a 3-neck round bottom flask under vacuum; backfill with Argon
. -
Solvation: Charge the flask with the substrate and anhydrous THF. Cool to -40°C .
-
Note: Do not use Diethyl Ether; THF is required for the LiCl complex stability.
-
-
Exchange: Add
dropwise over 15 minutes via syringe pump or pressure-equalizing dropping funnel. -
Incubation: Stir at -40°C for 30–60 minutes .
-
Monitoring: Quench a 50
L aliquot with or and check via GC-MS/NMR.[1]-
Success: Disappearance of starting material; appearance of iodinated or deuterated product.
-
Failure: Presence of isopropyl bromide (byproduct) is normal.
-
-
-
Usage: Add your electrophile (aldehyde, ketone, etc.) directly to the flask at -40°C .
-
Warming: Allow the mixture to warm slowly to RT only after the electrophile has been added and reacted for 30 mins at low temp.
Troubleshooting Guide (Legacy Method & HME)
If you are seeing issues, consult the matrix below.
| Symptom | Probable Cause | Corrective Action |
| Darkening / Tar Formation | Benzyne Formation. Reaction temperature was too high ( | ABORT. Switch to Method B (HME) at -40°C. If using Method A, you must cool to -20°C immediately after initiation. |
| No Reaction (Method B) | Temperature too low for exchange kinetics.[1] | Warm from -40°C to -20°C. Do not exceed -10°C. Check titer of Turbo Grignard.[1][2] |
| Wurtz Coupling (Biaryl) | High Local Concentration. Fast addition of substrate to Mg (Method A) or Exchange Reagent (Method B). | Dilute substrate to 0.2 M. Increase stir rate. Add reagent slower to avoid local hotspots. |
| Loss of Cl (Dechlorination) | Over-Exchange. Left reaction too long or used excess Mg/Exchange reagent. | Quench at 30 mins. Ensure strictly 1.05–1.1 equiv of exchange reagent. Cl is less reactive than Br but will exchange eventually. |
| Solid Precipitate | Solubility Limit. Polyfluorinated Grignards are often less soluble.[1] | Add more THF. Ensure LiCl is present (Method B) as it solubilizes the species. |
Frequently Asked Questions (FAQ)
Q: Can I use n-Butyllithium (n-BuLi) instead of Turbo Grignard? A: Use with extreme caution. While Lithium-Halogen exchange is faster (-78°C), the resulting organolithium species is more aggressive than the Grignard.[1] It is highly prone to "Halogen Dance" (isomerization of the anion to a more stable position) and even faster benzyne elimination. If you must use n-BuLi, keep T < -78°C and transmetallate to Zn or Mg immediately.[1][2]
Q: Why did my reaction explode/exotherm violently upon warming? A: You likely formed the benzyne intermediate. When the benzyne concentration reaches a critical threshold, it polymerizes in an uncontrollable exothermic chain reaction. Never heat ortho-fluoro Grignards to reflux.[1]
Q: How do I determine if the Grignard has formed if there is no color change? A: Polyfluorinated Grignards often do not show the characteristic color changes of simple phenyl Grignards. Do not rely on visual cues. Use GC-MS aliquots :
References
-
Knochel, P., et al. (2004).[4] Functionalized Grignard Reagents via a New Halogen–Magnesium Exchange Reaction. Angewandte Chemie International Edition. Link
-
BenchChem Technical Notes. (2025). Grignard Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene: Stability and Troubleshooting. Link (Cited from search context 1.1)
-
Sigma-Aldrich. (2024).[1] Selective Metalation and Additions using TurboGrignard. Link
-
Organic Syntheses. (2011). Preparation of Functionalized Organomagnesium Reagents. Link
Sources
- 1. 1-Bromo-3-chloro-2,4-difluorobenzene | C6H2BrClF2 | CID 2773256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stabilizing Polyfluorinated Aryl Bromides
This technical guide addresses the specific stability challenges of 1-Bromo-3-chloro-2,4,5-trifluorobenzene (CAS: 33863-76-2 or analogs).
Due to the high electron-deficiency of the polyfluorinated ring, this molecule is prone to hydrodebromination (replacement of Br with H) via two primary mechanisms: Radical Single Electron Transfer (SET) during metallation and
Subject: Prevention of Debromination in 1-Bromo-3-chloro-2,4,5-trifluorobenzene Ticket ID: F-ARYL-BR-001 Support Level: Tier 3 (Senior Application Scientist)[1]
The Core Problem: Why This Molecule Debrominates
Before applying a fix, you must understand the "personality" of your substrate. 1-Bromo-3-chloro-2,4,5-trifluorobenzene is not a standard aryl bromide.[1]
-
Electron Deficiency: The three fluorine and one chlorine atoms strongly withdraw electron density (
effect). This weakens the C-Br bond, making it highly susceptible to radical cleavage. -
Acidic Proton (Position 6): The single hydrogen on the ring (C6) is flanked by F and Br. It is significantly more acidic (
) than benzene ( ). -
Radical Stability: The electron-poor ring stabilizes radical anions, promoting Single Electron Transfer (SET) pathways that lead to reduction (Ar-H) rather than coupling (Ar-R).
Troubleshooting Guide by Reaction Type
Scenario A: Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald)
Symptom: You observe significant formation of 1-chloro-2,4,5-trifluorobenzene (Ar-H) instead of the coupled product.[1]
Root Cause: The formation of a Palladium-Hydride (Pd-H) species.[6] This species inserts into the C-Br bond and reductively eliminates to form Ar-H.
Protocol Adjustments:
| Variable | Recommendation | Scientific Rationale |
| Base Selection | Switch to | Avoid alkoxide bases ( |
| Solvent System | Avoid | Isopropanol is a hydrogen donor. Use aprotic polar solvents like 1,4-Dioxane or Toluene/Water biphasic systems.[1] |
| Catalyst/Ligand | Use Buchwald Precatalysts (e.g., XPhos Pd G2) | Rapid oxidative addition is required. Bulky, electron-rich phosphines (XPhos, SPhos) facilitate the reductive elimination of the product faster than the rate of hydrodebromination. |
| Water Content | Strictly Anhydrous or Degassed Water | If using anhydrous conditions, trace water can protonate the intermediate. If using aqueous conditions, ensure thorough degassing to prevent oxygen-promoted homocoupling which competes with the cycle. |
Scenario B: Grignard or Organolithium Formation
Symptom: Synthesis of the Grignard reagent fails; you recover the debrominated arene (Ar-H) or Wurtz coupling dimers (Ar-Ar).
Root Cause: Traditional Mg turnings require high initiation temperatures, which favor radical formation over concerted insertion.[1]
The Solution: "Turbo" Chemistry
Do NOT use Mg turnings or n-BuLi. The exchange rates are too slow compared to the decomposition rates.
Recommended Reagent: Isopropylmagnesium Chloride - Lithium Chloride Complex (Turbo Grignard)
-
Reagent:
-
Mechanism: The LiCl breaks up polymeric aggregates, increasing the kinetic activity of the Mg. This allows the Br-Mg exchange to occur at -15°C to 0°C , far below the temperature where debromination side-reactions occur.
Step-by-Step Protocol (Turbo Exchange):
-
Dissolve 1-Bromo-3-chloro-2,4,5-trifluorobenzene in anhydrous THF (0.5 M).
-
Cool to -20°C .
-
Add
(1.1 equiv) dropwise. -
Stir for 30-60 mins. Monitor by GC-MS (quench a small aliquot with iodine; look for the iodo-analog).
-
Result: You now have the stable Grignard species ready for electrophile addition.
Decision Logic & Mechanism Visualization
The following diagram illustrates the decision matrix for handling this substrate to prevent debromination.
Caption: Decision matrix for selecting reagents to suppress debromination pathways in polyfluorinated aryl bromides.
Frequently Asked Questions (FAQ)
Q1: Can I use n-Butyllithium (n-BuLi) for Lithium-Halogen exchange? A: Only if strictly necessary and performed at -78°C . Polyfluorinated aryl lithium species are notoriously unstable. Above -60°C, they can explosively decompose or undergo "Halogen Dance" (isomerization). If you must use Li, use t-Butyllithium (2 equiv) at -78°C. The first equivalent performs the exchange; the second destroys the generated t-BuBr, preventing Wurtz coupling. However, the Turbo Grignard method (Scenario B) is safer and more robust for this substrate.
Q2: I am trying to functionalize the C-H bond (Position 6) but the Bromine is falling off. Why? A: You are likely using a base that is too nucleophilic (like n-BuLi), which attacks the Br instead of the H. Solution: Use the Knochel-Hauser Base (TMPMgCl·LiCl).[7][8][9] This sterically hindered base is non-nucleophilic.[7] It will deprotonate the acidic C6-H position to form the magnesiated species without disturbing the C-Br bond.
Q3: Why does my Suzuki coupling work for non-fluorinated analogs but fail here? A: Fluorine atoms attract electrons, making the oxidative addition of Pd into the C-Br bond faster. However, they also make the ring a better electron acceptor. If your catalytic cycle is slow (due to steric bulk or poor transmetalation), the Pd-Ar intermediate sits in solution longer, increasing the statistical probability of it encountering a Hydride source (Pd-H) and quenching to Ar-H. You must accelerate the cycle using highly active precatalysts (e.g., Pd-PEPPSI, XPhos-Pd-G2).[1]
References
-
Knochel, P., et al. (2011).[1] Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Handbook of Functionalized Organometallics.
- Context: Establishes the protocol for using iPrMgCl·LiCl (Turbo Grignard)
-
(Relevant context on Turbo-Hauser bases)
-
BenchChem Technical Review. (2025).
-
Sigma-Aldrich Technical Bulletin.Selective Metalation and Additions using Knochel-Hauser Base.
Sources
- 1. CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1 - Google 文件 [docs.google.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Turbo-Hauser bases - Wikipedia [en.wikipedia.org]
- 8. Selective Metalation and Additions [sigmaaldrich.com]
- 9. BJOC - Disposable cartridge concept for the on-demand synthesis of turbo Grignards, Knochel–Hauser amides, and magnesium alkoxides [beilstein-journals.org]
- 10. chimia.ch [chimia.ch]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]
Technical Support Center: Byproduct Analysis in Reactions of 1-Bromo-3-chloro-2,4,5-trifluorobenzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for navigating the complexities of 1-Bromo-3-chloro-2,4,5-trifluorobenzene chemistry. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile but challenging building block. Our goal is to provide you with practical, field-tested insights to troubleshoot common byproduct issues, ensuring the integrity and efficiency of your synthetic routes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the fundamental reactivity and analysis of 1-Bromo-3-chloro-2,4,5-trifluorobenzene.
Q1: What is the expected order of reactivity for the halogen atoms on the ring?
A1: The reactivity hierarchy is highly dependent on the reaction type.
-
For Metal-Halogen Exchange and Palladium-Catalyzed Cross-Coupling: The reactivity is governed by the carbon-halogen (C-X) bond strength. The bond strength decreases down the group, making the weaker bonds more susceptible to oxidative addition or exchange.[1] Therefore, the typical reactivity order is C-Br > C-Cl . The C-F bonds are generally inert under these conditions.
-
For Nucleophilic Aromatic Substitution (SNAr): In classic SNAr reactions, which are facilitated by strong electron-withdrawing groups (which this substrate lacks), the reactivity is related to the electronegativity of the halogen and its ability to stabilize the intermediate Meisenheimer complex.[2] The theoretical order would be C-F > C-Cl > C-Br . However, forcing this reaction on an unactivated ring like 1-bromo-3-chloro-2,4,5-trifluorobenzene is difficult and often proceeds through alternative mechanisms.[3][4]
Q2: What are the most common classes of byproducts I should expect to see?
A2: Based on the typical reactions performed with this substrate, the most prevalent byproducts include:
-
Homocoupled Dimers: Formation of biphenyl-type structures from the coupling of two molecules of the starting material or an organometallic intermediate. This is common in Grignard and Suzuki reactions.[5][6]
-
Protonated/Reduced Species: Replacement of a halogen (usually bromine) with a hydrogen atom, leading to the formation of 1-chloro-2,4,5-trifluorobenzene. This typically points to the presence of a proton source (like water) quenching a reactive intermediate.[7][8]
-
Isomeric Products: Formation of products where the new substituent is not at the expected position. This can arise from mechanisms like the benzyne pathway in reactions with strong bases, leading to cine-substitution.[9][10]
-
Products from Competitive Reactivity: Under certain conditions, you might observe byproducts arising from reactions at the C-Cl bond, although C-Br is the more reactive site for cross-coupling.[11]
Q3: Which analytical techniques are most effective for identifying and quantifying these byproducts?
A3: A combination of chromatographic and spectroscopic methods is essential for a comprehensive analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for separating and identifying volatile and semi-volatile byproducts. The mass spectrum provides the molecular weight and a fragmentation pattern that serves as a fingerprint for each compound. It is particularly useful for distinguishing between the desired product and byproducts like homocoupled dimers or reduced species.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹⁹F NMR: This is an exceptionally powerful tool for analyzing fluorinated compounds. Each fluorine atom in a unique chemical environment will produce a distinct signal, making it invaluable for identifying isomers or other fluorine-containing impurities.[12]
-
¹H and ¹³C NMR: These provide crucial structural information to confirm the identity of byproducts. The disappearance of a proton signal or changes in the aromatic region can indicate where a reaction has occurred.
-
Part 2: Troubleshooting Guide: Common Reactions and Byproduct Formation
This section provides a problem-oriented approach to diagnosing and solving specific issues encountered during key synthetic transformations.
Problem Area 1: Metal-Halogen Exchange and Grignard Reagent Formation
These reactions are fundamental for creating nucleophilic carbon species but are sensitive to reaction conditions. The primary goal is to achieve selective exchange at the C-Br bond.
Issue 1: My crude NMR and GC-MS show a significant peak corresponding to a debrominated byproduct (1-chloro-2,4,5-trifluorobenzene).
-
Probable Cause: This byproduct arises from the protonation of the Grignard or organolithium reagent. The most common culprit is residual moisture in the solvent, glassware, or even the magnesium turnings.[7][8]
-
Proposed Solution:
-
Rigorous Anhydrous Technique: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Solvents must be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF/ether).
-
Magnesium Activation: The surface of magnesium metal is often coated with a passivating layer of magnesium oxide which can adsorb moisture.[7] Activate the magnesium just before use by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire process, from setup to quenching.
-
Issue 2: A major byproduct has a mass approximately double that of the starting material, suggesting a homocoupled dimer.
-
Probable Cause: Homocoupling occurs when the newly formed organometallic reagent (R-MgBr) reacts with a molecule of unreacted starting material (R-Br).[6] This side reaction is favored by high local concentrations of the starting material and elevated temperatures.[6]
-
Proposed Solution:
-
Slow Addition: Add the solution of 1-bromo-3-chloro-2,4,5-trifluorobenzene dropwise to the stirred suspension of magnesium. This maintains a low concentration of the aryl halide, minimizing the chance of it reacting with the Grignard reagent.
-
Dilution: Perform the reaction under more dilute conditions to further reduce the probability of bimolecular side reactions.
-
Temperature Control: Initiate the reaction at room temperature, but if it becomes too exothermic, use a water bath to maintain a gentle reflux and avoid excessive heat.
-
Problem Area 2: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura Reaction)
These powerful C-C bond-forming reactions can be plagued by side reactions involving the catalyst, starting materials, and reagents.
Issue 1: My reaction is clean, but the main byproduct is the homocoupled dimer of my boronic acid/ester coupling partner.
-
Probable Cause: This side reaction is often promoted by the presence of oxygen, which can facilitate the oxidative homocoupling of the organoboron species. It can also be influenced by the choice of base and palladium precatalyst.
-
Proposed Solution:
-
Thorough Degassing: Before adding the palladium catalyst, thoroughly degas the reaction mixture. This can be achieved by bubbling an inert gas (Argon) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.
-
Optimize Base and Solvent: The base plays a critical role in the transmetalation step.[14][15] An inappropriate base can lead to decomposition of the boronic acid. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems to find the optimal conditions for your specific substrates.
-
Issue 2: I am observing a significant amount of a biaryl byproduct derived from the starting 1-bromo-3-chloro-2,4,5-trifluorobenzene.
-
Probable Cause: This suggests a competing reaction pathway where the palladium intermediate reacts with another molecule of the aryl halide instead of the organoboron reagent. This can happen if the transmetalation step is slow relative to the oxidative addition.
-
Proposed Solution:
-
Ligand Selection: The choice of phosphine ligand is critical. A more electron-rich and bulky ligand can accelerate the reductive elimination step and may influence the relative rates of the catalytic cycle, potentially suppressing this side reaction.
-
Reagent Stoichiometry: Ensure the organoboron reagent is present in a slight excess (e.g., 1.1 to 1.3 equivalents) to favor the desired cross-coupling pathway.
-
Problem Area 3: Nucleophilic Aromatic Substitution (SNAr)
Issue 1: My reaction with a strong nucleophile (e.g., NaNH₂) resulted in a mixture of isomeric products instead of direct substitution at the bromine position.
-
Probable Cause: You are likely observing products from a benzyne (aryne) mechanism.[9] 1-Bromo-3-chloro-2,4,5-trifluorobenzene lacks strong electron-withdrawing groups to activate it for a standard SNAr addition-elimination pathway.[3] A very strong base can instead abstract a proton ortho to one of the halogens, leading to elimination and the formation of a highly reactive benzyne intermediate. The nucleophile can then add to either end of the benzyne triple bond, resulting in a mixture of isomers (cine-substitution).[9][10]
-
Proposed Solution:
-
Confirm the Mechanism: To test for a benzyne intermediate, you can try to "trap" it by including a diene like furan in the reaction mixture.[9] Formation of the corresponding Diels-Alder adduct is strong evidence for the benzyne pathway.
-
Modify Reaction Strategy: If direct substitution is required, the benzyne pathway must be avoided. This may necessitate a completely different synthetic approach, such as a metal-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) which operates under a different mechanism.
-
Part 3: Experimental Protocols & Data Visualization
Protocol 1: General Procedure for GC-MS Analysis of a Reaction Mixture
-
Sample Preparation:
-
Quench a small aliquot (~0.1 mL) of the reaction mixture by adding it to a vial containing 1 mL of a suitable solvent (e.g., ethyl acetate or dichloromethane) and 1 mL of water or a mild acidic/basic wash as appropriate for your reaction workup.
-
Vortex the vial thoroughly and allow the layers to separate.
-
Carefully transfer the organic layer to a clean vial containing a small amount of a drying agent (e.g., anhydrous Na₂SO₄).
-
Filter the dried organic solution through a small cotton plug into a GC vial. Dilute further with the solvent if necessary to be within the linear range of the detector.
-
-
GC-MS Instrumentation and Conditions (Example):
-
Injector: Split/splitless, 250 °C, split ratio 50:1.
-
Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: 50 °C hold for 2 min, ramp to 300 °C at 15 °C/min, hold for 5 min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-550.
-
-
Data Analysis:
-
Integrate all significant peaks in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of each peak. Look for the molecular ion (M⁺) to determine the mass of the compound.
-
Compare the fragmentation pattern to a library (e.g., NIST) and to the expected patterns for potential byproducts.
-
Data Summary Table: Common Byproducts and Analytical Signatures
| Byproduct Name | Structure | Probable Origin | Key MS Fragment (m/z) | Expected ¹⁹F NMR Signature |
| 1-Chloro-2,4,5-trifluorobenzene | C₆H₂ClF₃ | Protonation of organometallic intermediate | 166 (M⁺), characteristic isotopic pattern for one Cl | Three distinct fluorine signals with different chemical shifts and couplings compared to starting material. |
| 3,3'-Dichloro-2,2',4,4',5,5'-hexafluorobiphenyl | C₁₂H₂Cl₂F₆ | Homocoupling of organometallic intermediate | 330 (M⁺), characteristic isotopic pattern for two Cl | A more complex pattern of fluorine signals, potentially showing symmetry depending on the rotation of the biaryl bond. |
| Isomeric Substitution Product | (Example) | Benzyne mechanism | Same mass as desired product | Unique set of fluorine chemical shifts and coupling constants, different from both starting material and the expected product.[12] |
Visualization Gallery
Below are diagrams illustrating key troubleshooting and mechanistic concepts.
Caption: A logical workflow for identifying and solving common byproduct issues.
Caption: Mechanism of homocoupled byproduct formation in Grignard reactions.
Part 4: References
-
Vertex AI Search. Regioselective Halogen-Metal Exchange Reaction of 3-Substituted 1,2-Dibromo Arenes. Available from:
-
BenchChem. Byproduct identification in 3-fluoropropyne synthesis. Available from:
-
ResearchGate. Substitution effect on the regioselective halogen/metal exchange of 3-substituted 1,2,5-tribromobenzenes. Available from:
-
Grignard Reaction. Available from:
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available from:
-
Aromatic Nucleophilic Substitution. Available from:
-
Wikipedia. Metal–halogen exchange. Available from:
-
Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction?. Available from:
-
BenchChem. A Comparative Guide to the Reactivity of 1-Bromo-3-chloro-5-iodobenzene and 1,3,5-tribromobenzene. Available from:
-
PubMed. Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. Available from:
-
Organic Chemistry Portal. Suzuki Coupling. Available from:
-
Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). Available from:
-
BYJU'S. Nucleophilic Aromatic Substitution. Available from:
-
ResearchGate. grignard reactions. Available from:
-
Chemistry Steps. The Mechanism of Nucleophilic Aromatic Substitution. Available from:
-
Nucleophilic Aromatic Substitution. Available from:
-
ResearchGate. Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. Available from:
-
NCBI Bookshelf. ANALYTICAL METHODS - Toxicological Profile for Benzene. Available from:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. researchgate.net [researchgate.net]
- 9. govtpgcdatia.ac.in [govtpgcdatia.ac.in]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ANALYTICAL METHODS - Toxicological Profile for Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Suzuki Coupling [organic-chemistry.org]
Validation & Comparative
Reactivity of 1-Bromo-3-chloro-2,4,5-trifluorobenzene vs other aryl halides.
Topic: Reactivity of 1-Bromo-3-chloro-2,4,5-trifluorobenzene vs other aryl halides. Content Type: Publish Comparison Guide.
A Strategic Guide for Medicinal Chemistry & Agrochemical Synthesis
Executive Summary
1-Bromo-3-chloro-2,4,5-trifluorobenzene (BCTFB) represents a "privileged scaffold" in the synthesis of fluoroquinolone antibiotics and advanced agrochemicals. Unlike symmetric polyfluoroarenes (e.g., hexafluorobenzene) or simple bromo-chloro aromatics, BCTFB offers orthogonal reactivity : three distinct halogen types (F, Cl, Br) allow for sequential, site-specific functionalization without the need for protecting groups.
This guide analyzes the reactivity hierarchy of BCTFB, comparing it to standard alternatives, and provides validated protocols for exploiting its unique electronic landscape.
Part 1: Structural Analysis & Reactivity Map
The utility of BCTFB lies in the electronic differentiation of its carbon centers. The molecule is not merely a "halogenated benzene"; it is a push-pull system where steric and electronic effects dictate the site of attack.
The Electronic Hierarchy
-
C1-Br (The Anchor): The weakest Carbon-Halogen bond. It is the primary site for Metal-Halogen Exchange (Li/Mg) and Pd-catalyzed Oxidative Addition.
-
C4-F (The Electrophile): Located para to the Bromine (an Electron Withdrawing Group, EWG) and flanked by Fluorines. This is the "soft spot" for Nucleophilic Aromatic Substitution (
). -
C3-Cl (The Blocker): The C-Cl bond is stronger than C-Br but weaker than C-F. In this scaffold, it typically serves as a permanent structural features (increasing lipophilicity/metabolic stability) rather than a reactive handle, unless specialized Ni-catalysts are used.
-
C6-H (The Acidic Proton): Often overlooked, the proton at C6 is highly acidic due to the inductive effect of the neighboring F and Br. This creates a risk of competitive deprotonation during lithiation.
Figure 1: Reactivity landscape of BCTFB. Note the orthogonality between the C1-Br (coupling) and C4-F (substitution) sites.
Part 2: Comparative Performance Analysis
The following table contrasts BCTFB with common alternatives used in similar synthetic pathways (e.g., Quinolone synthesis).
Table 1: Reactivity & Selectivity Comparison[1][2][3]
| Feature | 1-Bromo-3-chloro-2,4,5-trifluorobenzene (BCTFB) | 1-Bromo-2,4,5-trifluorobenzene (No Cl) | Pentafluorobenzene |
| Primary | C4-F (Highly Selective). The C3-Cl provides steric bulk that discourages attack at C2, channeling nucleophiles to C4. | C4-F . Good selectivity, but C2/C5 are electronically similar, leading to potential regio-isomers with small nucleophiles. | C3/C4 (Poor Selectivity). Requires careful temperature control to avoid mixtures. |
| Lithiation Selectivity | High (C1-Br). Li-Br exchange is faster than deprotonation if kept < -70°C. | Moderate. Competition between Li-Br exchange and C-H deprotonation is higher due to less steric crowding. | N/A. Reacts via C-H deprotonation (Lithiation) only. |
| Pd-Coupling | Excellent. Br is the exclusive handle. Cl remains inert under standard Suzuki conditions. | Good. Br is the handle. | Poor. Requires C-F activation (specialized phosphines) or prior lithiation. |
| Metabolic Stability | High. The C3-Cl blocks metabolic oxidation at that position (common in drug design). | Moderate. The C3-H is a metabolic soft spot (P450 oxidation). | High. |
Part 3: Critical Experimental Insights
1. The "Halogen Dance" Risk (Lithiation)
When working with BCTFB, a common failure mode is the "Halogen Dance" rearrangement. If the lithiation is performed at temperatures above -60°C, the initially formed 1-lithio species can isomerize to a more thermodynamically stable position (often ortho to the Fluorine), or the C6-H can be deprotonated.
-
Recommendation: Use Isopropylmagnesium Chloride (iPrMgCl) instead of n-BuLi.[4] The Mg-Br exchange is driven by the formation of a stable bond and is less basic, eliminating the risk of deprotonating C6-H.
2. Regiocontrol in
In the synthesis of quinolone antibiotics (e.g., Ciprofloxacin analogs), the sequence of events is critical.
-
Scenario A (Direct Substitution): Reacting BCTFB with an amine before modifying the Br.
-
Result: Attack at C4-F. The Br acts as an EWG, activating the para-fluorine.
-
-
Scenario B (Post-Carboxylation): Converting C1-Br to C1-COOH first.
-
Result: The COOH is a stronger EWG than Br. The
at C4-F becomes significantly faster and more regioselective.
-
Part 4: Validated Experimental Protocols
Protocol A: Selective C1-Functionalization (Formylation)
Target: 3-chloro-2,4,5-trifluorobenzaldehyde
-
Setup: Flame-dried 3-neck flask, Argon atmosphere.
-
Solvent: Anhydrous THF (0.5 M concentration relative to substrate).
-
Reagent: Charge BCTFB (1.0 equiv). Cool to -15°C (Note: iPrMgCl works at higher temps than nBuLi).
-
Exchange: Add iPrMgCl-LiCl complex (1.1 equiv, "Turbo Grignard") dropwise over 20 mins.
-
Checkpoint: Monitor by GC-MS (quench small aliquot with MeOH). Look for disappearance of Br starting material and appearance of des-bromo product (3-chloro-2,4,5-trifluorobenzene).
-
-
Electrophile: Once exchange is >98%, add DMF (1.5 equiv) dropwise.
-
Workup: Warm to RT, quench with 1M HCl. Extract with EtOAc.[5]
-
Yield Expectation: 85-92%.
Protocol B: Regioselective
with Piperazine
Target: Intermediate for Quinolone Synthesis
-
Substrate: 3-chloro-2,4,5-trifluorobenzoic acid (derived from BCTFB).
-
Solvent: Pyridine or Acetonitrile (Polar Aprotic is essential).
-
Base: Triethylamine (2.0 equiv) or excess Piperazine.
-
Conditions: Reflux (80-100°C) for 4-6 hours.
-
Selectivity Mechanism: The Carboxyl group at C1 and the Chlorine at C3 force the incoming nucleophile to the C4 position (sterically accessible and electronically activated).
-
Purification: Acidify to pH 4.5 to precipitate the zwitterionic product.
Part 5: Synthesis Workflow Visualization
The following diagram illustrates the "Divergent Synthesis" capability of BCTFB, showing how sequence determines the final scaffold.
Figure 2: Divergent synthesis pathways. Path A is standard for fluoroquinolones; Path B is common for agrochemical synthesis.
References
-
Synthesis of Fluoroquinolone Antibiotics. Quimica Organica. Detailed review of the Gould-Jacobs reaction and the use of polyhalo-benzoic acid precursors.
-
Metal–Halogen Exchange. Wikipedia. General principles of Li-Br vs Li-Cl exchange rates and the "halogen dance" phenomenon.
-
Triflate-Selective Suzuki Cross-Coupling. National Science Foundation (NSF). Comparative data on Pd-catalyzed coupling selectivity (Br vs Cl vs OTf).
-
Nucleophilic Arom
). KPU Pressbooks. Mechanistic explanation of activating groups and regioselectivity in poly-halogenated systems. -
Reactivity of 1-Bromo-3-chloro-2,4-difluorobenzene. PubChem. Structural data and related compound records used for analog comparison.
Sources
- 1. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. researchgate.net [researchgate.net]
- 4. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems [organic-chemistry.org]
1-Bromo-3-chloro-2,4,5-trifluorobenzene vs 1,3-dibromo-2,4,5-trifluorobenzene reactivity
The following guide provides an in-depth technical comparison between 1-Bromo-3-chloro-2,4,5-trifluorobenzene and 1,3-Dibromo-2,4,5-trifluorobenzene . It is designed for medicinal chemists and process scientists optimizing synthetic routes for polyfluorinated bioactive scaffolds.
Navigating Selectivity vs. Symmetry in Polyfluoroarene Synthesis
Executive Summary: The Strategic Choice
In the synthesis of fluorinated pharmaceuticals (e.g., DPP-4 inhibitors like Sitagliptin analogs), the choice between 1-Bromo-3-chloro-2,4,5-trifluorobenzene (Compound A) and 1,3-Dibromo-2,4,5-trifluorobenzene (Compound B) is not merely about availability—it is a choice between orthogonal selectivity and symmetrical efficiency .
-
Choose Compound A (Br/Cl) when your target requires distinct functional groups at positions 1 and 3. The reactivity gap between C–Br and C–Cl bonds allows for "programmed" sequential functionalization without protecting groups.
-
Choose Compound B (Br/Br) when constructing
-symmetric cores or when statistical mixtures are acceptable/separable. It is the superior reagent for introducing identical substituents simultaneously.
Chemical Profile & Structural Analysis[1]
Both compounds share the electron-deficient 2,4,5-trifluorobenzene core, which renders the remaining ring protons (if any) highly acidic and the ring highly susceptible to Nucleophilic Aromatic Substitution (
| Feature | 1-Bromo-3-chloro-2,4,5-trifluorobenzene | 1,3-Dibromo-2,4,5-trifluorobenzene |
| CAS Number | 201849-13-0 (Generic) | 156003-73-7 (Generic) |
| Molecular Weight | 245.42 g/mol | 289.88 g/mol |
| Symmetry | Asymmetric ( | Symmetric ( |
| C–X Bond Energy | Distinct: C–Br (~68 kcal/mol) < C–Cl (~81 kcal/mol) | Identical: C–Br (~68 kcal/mol) |
| Key Reactivity | Chemo-selective: Br reacts before Cl. | Statistical: Both Br sites are equivalent until one reacts. |
| Primary Utility | Stepwise construction of non-symmetric biaryls. | Synthesis of symmetric scaffolds or "double-click" chemistry. |
Mechanistic Reactivity: The "Ladder of Exchangability"
The utility of these building blocks rests on the hierarchy of Halogen-Lithium Exchange (Li-Hal) and Palladium Oxidative Addition.
The Reactivity Hierarchy
-
Compound A (Br/Cl): Exploits the gap between Br and Cl. Treatment with n-BuLi at -78°C exclusively targets the C–Br bond. The C–Cl bond remains intact, serving as a latent handle for a second functionalization step (e.g., Suzuki coupling at higher temperatures).
-
Compound B (Br/Br): Both sites are kinetically competent. Controlling mono-lithiation requires strict stoichiometry (1.0 eq) and low temperatures to avoid "halogen dance" or bis-lithiation.
Decision Logic Diagram (Graphviz)
The following diagram illustrates the divergent synthetic pathways available for each compound.
Caption: Decision matrix for selecting the optimal polyfluorobenzene building block based on target symmetry.
Experimental Protocols
Protocol A: Site-Selective Functionalization of 1-Bromo-3-chloro-2,4,5-trifluorobenzene
Objective: Introduce an electrophile (
Rationale: The C–Br bond undergoes Li-Hal exchange orders of magnitude faster than the C–Cl bond.
-
Setup: Flame-dry a 50 mL Schlenk flask and flush with Argon.
-
Dissolution: Dissolve 1-Bromo-3-chloro-2,4,5-trifluorobenzene (1.0 mmol, 245 mg) in anhydrous THF (10 mL).
-
Cooling: Cool the solution to -78°C (dry ice/acetone bath). Critical: Temperature control prevents benzyne formation.
-
Exchange: Add n-BuLi (1.05 mmol, 2.5 M in hexanes) dropwise over 10 minutes.
-
Quench: After stirring for 30 minutes at -78°C, add the electrophile (e.g., Benzaldehyde, 1.2 mmol) neat or in THF.
-
Workup: Allow to warm to RT, quench with sat.
, and extract with EtOAc. -
Result: >90% yield of the 1-substituted-3-chloro product. The chlorine is now available for Suzuki/Buchwald coupling in a subsequent step.
Protocol B: Double Functionalization of 1,3-Dibromo-2,4,5-trifluorobenzene
Objective: Synthesize a symmetric 1,3-diaryl-2,4,5-trifluorobenzene via Suzuki-Miyaura coupling.
Rationale: Both C–Br bonds are equally reactive. Using excess boronic acid drives the reaction to completion.
-
Reagents: Combine 1,3-Dibromo-2,4,5-trifluorobenzene (1.0 mmol), Arylboronic acid (2.5 mmol), and
(3.0 mmol) in Toluene/Water (4:1). -
Catalyst: Add
(5 mol%). -
Conditions: Heat to 90°C for 12 hours under inert atmosphere.
-
Purification: The symmetry of the product typically simplifies crystallization or column chromatography compared to the mono-substituted byproducts.
Advanced Reactivity: Nucleophilic Aromatic Substitution ( )
Both compounds are highly activated for
-
Regioselectivity Rule: Nucleophiles typically attack the position para to the most electron-withdrawing group or para to the hydrogen (C-H).
-
In 1-Bromo-3-chloro-2,4,5-trifluorobenzene:
-
The fluorine at C-4 is flanked by two other fluorines and is para to the empty C-H (if considering the H-shift) or meta to the halogens.
-
Correction: In 2,4,5-trifluoro systems, the fluorines are at 2, 4, and 5. The halogens are at 1 and 3. The H is at 6.[5][6][7]
-
Attack Site: Nucleophiles (e.g., amines, alkoxides) predominantly attack C-4 (the central fluorine) or C-5 (ortho to H).
-
Note: The bulky Br and Cl at 1 and 3 sterically shield the C-2 fluorine, making C-4 or C-5 the preferred sites for substitution [1].
-
Applications in Drug Discovery[9]
These scaffolds are critical for "Fluorine Scanning"—a technique used to optimize metabolic stability and potency.
-
Sitagliptin Analogs: The 2,4,5-trifluorophenyl moiety is a pharmacophore in Sitagliptin (Januvia). Using the 1-Bromo-3-chloro derivative allows chemists to attach the phenylacetic acid tail at C-1 (via Li-Hal exchange and
quench) while retaining the Cl at C-3 to introduce lipophilic side chains that improve binding affinity [2]. -
Bioisosteres: The 1,3-disubstituted-2,4,5-trifluorobenzene core serves as a metabolically robust linker, replacing unstable phenyl rings in lead compounds.
References
-
Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554. Link
-
Vertex AI Search Results. (2025). Sitagliptin Intermediates and Synthesis. Retrieved from Patent EP2647624A1 and related literature. Link
-
BenchChem. (2025). Comparative Reactivity of Polyhalogenated Benzenes. Link
-
PubChem. (2025).[8] 1-Bromo-3-chloro-2,4,5-trifluorobenzene Compound Summary. Link
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 6. ochemtutor.com [ochemtutor.com]
- 7. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 8. 2,4,5-Trifluorobenzoic acid | C7H3F3O2 | CID 521170 - PubChem [pubchem.ncbi.nlm.nih.gov]
Biological activity of compounds derived from 1-Bromo-3-chloro-2,4,5-trifluorobenzene
Derived from 1-Bromo-3-chloro-2,4,5-trifluorobenzene
Executive Summary
This guide analyzes the biological utility of 1-Bromo-3-chloro-2,4,5-trifluorobenzene (CAS: 176673-72-8) as a regio-defined synthon for next-generation fluoroquinolone antibiotics. Unlike generic polyfluorinated benzenes, this scaffold enables the precise installation of a chlorine atom at the C-8 position of the quinolone core.
Derivatives from this scaffold (notably Sitafloxacin , Clinafloxacin , and Besifloxacin ) exhibit a superior therapeutic index compared to earlier generations. They bridge the gap between the high Gram-negative potency of C-8 hydrogen analogs (e.g., Ciprofloxacin) and the broad-spectrum coverage of C-8 fluorine analogs (e.g., Sparfloxacin), while significantly mitigating the phototoxicity issues associated with the latter.
Part 1: The Scaffold Advantage (SAR Analysis)
The biological value of 1-Bromo-3-chloro-2,4,5-trifluorobenzene lies in its ability to serve as the precursor for 3-chloro-2,4,5-trifluorobenzoic acid . This intermediate dictates the substitution pattern of the final drug:
-
C-6 Fluorine (Retained): Essential for DNA gyrase binding and cell penetration.
-
C-7 Fluorine (Displaced): Acts as the leaving group for the cyclic amine (e.g., piperazine/pyrrolidine), which dictates half-life and bioavailability.
-
C-8 Chlorine (Retained): The critical differentiator.
-
Electronic Effect: The C-8 chlorine enhances lipophilicity compared to C-8 hydrogen, improving penetration into Gram-positive bacteria and anaerobes.
-
Steric/Metabolic Effect: It blocks metabolic degradation at the 8-position.
-
Phototoxicity Mitigation: Unlike the C-8 fluorine (found in Sparfloxacin), the C-8 chlorine does not facilitate the generation of singlet oxygen to the same degree, reducing UV-induced skin toxicity.
-
Visualization: Scaffold to Drug Logic
Figure 1: The synthetic progression from the halogenated benzene starting material to the bioactive quinolone core, highlighting the retention of the critical chlorine substituent.
Part 2: Comparative Performance Review
This section compares compounds derived from 1-Bromo-3-chloro-2,4,5-trifluorobenzene (Class A) against industry standards derived from alternative scaffolds.
Class A (Subject): 8-Chloro-6-fluoroquinolones (e.g., Sitafloxacin, Besifloxacin). Class B (Alternative): 8-Fluoro-6-fluoroquinolones (e.g., Sparfloxacin). Class C (Standard): 8-Hydrogen-6-fluoroquinolones (e.g., Ciprofloxacin).
Table 1: Biological Activity & Toxicity Profile Comparison
| Feature | Class A (Derived from Subject) | Class B (8-Fluoro) | Class C (8-Hydrogen) |
| Representative Drug | Sitafloxacin / Besifloxacin | Sparfloxacin | Ciprofloxacin |
| Gram-Negative Potency | High | Moderate | Very High |
| Gram-Positive Potency | Superior (inc. MRSA) | High | Low/Moderate |
| Anaerobic Activity | Excellent | Good | Poor |
| Phototoxicity Risk | Low to Moderate | High (Severe) | Low |
| Genetic Barrier | High (Dual Target: Gyrase + Topo IV) | Moderate | Low (Single mutation resistance) |
Key Insight: Derivatives of the subject scaffold (Class A) are the "goldilocks" compounds. They solve the poor Gram-positive coverage of Ciprofloxacin (Class C) without incurring the severe phototoxicity penalties of Sparfloxacin (Class B). This makes the 1-Bromo-3-chloro-2,4,5-trifluorobenzene scaffold essential for developing drugs targeting resistant respiratory tract infections.
Part 3: Experimental Protocols
To validate the biological activity of derivatives synthesized from this scaffold, the following protocols are standard in pre-clinical assessment.
Protocol 1: Synthesis of the Bioactive Intermediate
Objective: Isolate 3-chloro-2,4,5-trifluorobenzoic acid to prove scaffold viability.
-
Reagents: 1-Bromo-3-chloro-2,4,5-trifluorobenzene (1.0 eq), n-Butyllithium (1.1 eq), Dry Diethyl Ether, Solid CO₂.
-
Setup: Flame-dried 3-neck flask under Argon atmosphere, cooled to -78°C.
-
Lithiation: Add starting material to ether. Add n-BuLi dropwise over 30 mins. Maintain -78°C. Note: The Br is selectively exchanged due to the directing effects of the adjacent halogens.
-
Carboxylation: Bubble excess dry CO₂ gas into the solution for 1 hour.
-
Workup: Warm to room temperature. Acidify with 2N HCl. Extract with Ethyl Acetate.
-
Validation:
F NMR should show three distinct signals; Mass Spec (ESI-) should show m/z 209/211 (Cl isotope pattern).
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
Objective: Quantify antibacterial potency against S. aureus (ATCC 29213) and P. aeruginosa (ATCC 27853).
-
Media Preparation: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Compound Prep: Dissolve the 8-chloro derivative in DMSO. Serial dilute in CAMHB to range 0.004–64 µg/mL.
-
Inoculum: Prepare bacterial suspension to
CFU/mL. -
Incubation: Add 100 µL inoculum to 100 µL drug solution in 96-well plates. Incubate at 35°C for 16–20 hours.
-
Readout: The MIC is the lowest concentration with no visible growth.
-
Target Benchmark: For S. aureus, Class A derivatives should achieve MIC
µg/mL.
-
Protocol 3: Phototoxicity Screening (3T3 NRU Assay)
Objective: Verify the safety advantage of the 8-Cl substituent over 8-F.
-
Cell Line: Balb/c 3T3 mouse fibroblasts.
-
Dosing: Incubate cells with test compound (0.1–100 µg/mL) for 1 hour.
-
Irradiation: Expose one set of plates to UVA light (5 J/cm²) and keep a duplicate set in the dark.
-
Viability Measure: Assess Neutral Red uptake.
-
Calculation: Calculate the Photo-Irritation Factor (PIF).
-
Interpretation: PIF < 2 (Non-phototoxic), 2 < PIF < 5 (Probable), PIF > 5 (Phototoxic).
-
Expected Result: 8-Cl derivatives typically show PIF < 5, whereas 8-F derivatives often show PIF > 20.
-
Part 4: Mechanism of Action Visualized
The derivatives function by inhibiting bacterial DNA Gyrase and Topoisomerase IV. The unique halogenation pattern stabilizes the drug-enzyme-DNA cleavable complex.
Figure 2: Mechanism of action showing the formation of the ternary complex. The 8-chloro substituent (derived from the starting material) enhances the hydrophobic binding affinity to the Gyrase A subunit.
References
-
Synthesis of 3-chloro-2,4,5-trifluorobenzoic acid. National Center for Biotechnology Information (NCBI). PubChem Compound Summary. [Link]
-
Structure-Phototoxicity Relationship of Fluoroquinolones. National Institutes of Health (NIH) / PMC. [Link]
-
Comparative Activity of 8-Chloro vs 8-Methoxy Quinolones. ResearchGate. [Link]
-
Besifloxacin (8-chloro-fluoroquinolone) Profile. DrugBank Online. [Link]
-
Sitafloxacin: Antibacterial Activity and SAR. Journal of Antimicrobial Chemotherapy. [Link]
Mechanistic studies of 1-Bromo-3-chloro-2,4,5-trifluorobenzene reactions
Mechanistic Guide: 1-Bromo-3-chloro-2,4,5-trifluorobenzene
Executive Summary: The Orthogonal Scaffold
In the landscape of polyhalogenated benzenes, 1-Bromo-3-chloro-2,4,5-trifluorobenzene (CAS: 152840-71-6) represents a "privileged scaffold" for medicinal chemistry. Unlike its symmetric analogs (e.g., 1,3-dibromo- or 1,3-dichloro-), this molecule offers orthogonal reactivity .[1] The distinct electronic and steric profiles of the Bromine (C-1), Chlorine (C-3), and Fluorine (C-2,4,[1]5) atoms allow researchers to program sequential functionalizations with high fidelity.
This guide dissects the mechanistic pathways of this molecule, comparing it to standard alternatives, and provides validated protocols for its two primary reaction modes: Nucleophilic Aromatic Substitution (
Reactivity Hierarchy & Mechanistic Logic
The utility of this building block rests on the predictable hierarchy of its leaving groups. A successful synthetic strategy must respect the following order of operations:
-
Metal-Halogen Exchange (Fastest): Occurs exclusively at C-1 (Br) under kinetic control (low temp).
-
Pd-Catalyzed Coupling (Intermediate): Occurs preferentially at C-1 (Br) over C-3 (Cl).
-
Nucleophilic Aromatic Substitution (
) (Variable): Occurs at C-4 (F) , driven by the para-directing effect of the Bromine and inductive activation by Chlorine.
Comparative Performance Guide
The following table contrasts 1-Bromo-3-chloro-2,4,5-trifluorobenzene with its closest market alternatives.
| Feature | 1-Bromo-3-chloro-2,4,5-trifluorobenzene | 1-Bromo-2,4,5-trifluorobenzene | 1,3-Dichloro-2,4,5-trifluorobenzene |
| Primary Handle | Br (C-1) : High reactivity for Li-exchange or Pd-coupling. | Br (C-1) : High reactivity.[2] | Cl (C-1/3) : Lower reactivity; requires harsher conditions.[3] |
| Secondary Handle | Cl (C-3) : Remains intact after Br-reaction; available for 2nd coupling. | H (C-3) : Non-functional; requires C-H activation (difficult). | Cl (C-3) : Identical to C-1; leads to mixtures (bis-coupling). |
| High (C-4) : Directed by Br (para) and Cl (ortho). | Moderate : Competing attack at C-2 and C-4. | High : Symmetric, but product is symmetric.[1] | |
| Bioisostere Potential | High: Access to non-symmetric, multi-halogenated cores.[1] | Medium: Limited substitution patterns.[2] | Medium: Limited to symmetric cores.[2] |
Mechanistic Deep Dive: Nucleophilic Aromatic Substitution ( )
The Challenge: Regioselectivity in polyfluorinated arenes is governed by the stability of the Meisenheimer complex. The Solution: In this scaffold, the C-4 Fluorine is the preferred site of displacement.
-
Electronic Factor: The C-4 position is para to the Bromine atom. While halogens are resonance donors (deactivating), they are inductive withdrawers.[1] In highly fluorinated systems, attack often occurs para to the group that best stabilizes the negative charge relative to a Fluorine. Bromine (at C-1) activates the para position (C-4) more effectively than the Fluorine at C-2 activates its para position (C-5).
-
Steric Factor: The C-2 Fluorine is "pocketed" between the bulky Bromine (C-1) and Chlorine (C-3), making nucleophilic attack kinetically unfavorable. The C-4 Fluorine is flanked by Cl and F, which is less sterically demanding than Br/Cl.
Experimental Protocol: Regioselective Amination ( )
Objective: Displacement of C-4 Fluorine with Morpholine.
-
Preparation: Dissolve 1-Bromo-3-chloro-2,4,5-trifluorobenzene (1.0 equiv) in anhydrous Acetonitrile (0.2 M).
-
Base/Nucleophile: Add Diisopropylethylamine (DIPEA, 1.2 equiv) followed by Morpholine (1.05 equiv).
-
Note: Use a slight excess of amine. Stronger bases (e.g., NaH) may lead to side reactions at the C-6 proton.
-
-
Reaction: Heat to 60°C for 4–6 hours. Monitor by HPLC/GC.
-
Endpoint: Disappearance of starting material.[2] A minor isomer (<5%) resulting from C-2 attack may be observed but is usually separable.
-
-
Workup: Evaporate solvent, redissolve in EtOAc, wash with 0.1M HCl (to remove excess morpholine), then brine. Dry over
.
Mechanistic Deep Dive: Metal-Halogen Exchange
The Challenge: Differentiating between Bromine-Lithium exchange (at C-1) and Deprotonation (at C-6). The Solution: Kinetic control using n-Butyllithium (n-BuLi) at -78°C .
-
Mechanism: The Br-Li exchange is extremely fast (
) and outcompetes the deprotonation of the C-6 hydrogen, provided the temperature is kept low. -
Risk: If the reaction warms > -50°C, the lithiated species can eliminate Li-F to form a benzyne intermediate, leading to polymerization or "tars."
Experimental Protocol: Generation of the Aryl-Lithium Species
Objective: Selective Lithiation at C-1 followed by Formylation.
-
Setup: Flame-dry a 2-neck flask under Argon. Add 1-Bromo-3-chloro-2,4,5-trifluorobenzene (1.0 equiv) and anhydrous THF (0.15 M).
-
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 mins for equilibration.
-
Exchange: Add n-BuLi (2.5 M in hexanes, 1.05 equiv) dropwise over 10 minutes.
-
Critical: Direct the stream down the side of the flask to precool the reagent.
-
Observation: A color change (often yellow/orange) indicates formation of the aryl-lithium species.
-
-
Trapping: Stir for 30 mins at -78°C. Add anhydrous DMF (1.5 equiv) in one portion.
-
Quench: Stir for 30 mins at -78°C, then remove the cooling bath. When T reaches 0°C, quench with saturated
. -
Result: This yields 3-chloro-2,4,5-trifluorobenzaldehyde, preserving the Cl and F substituents.
Visualization of Reaction Pathways
The following diagram illustrates the orthogonal functionalization logic, showing how the "Swiss Army Knife" nature of the molecule is utilized.
Caption: Orthogonal reaction pathways for 1-Bromo-3-chloro-2,4,5-trifluorobenzene. Note the distinct outcomes based on reagent choice.
References
-
Mechanisms of Nucleophilic Substitution in Polyfluoroarenes
-
Lithium-Halogen Exchange Selectivity
-
Regioselectivity in
of Halogenated Benzenes: -
Synthesis of Fluorinated Biaryls via Suzuki Coupling
Sources
Yield comparison of different synthetic routes to 1-Bromo-3-chloro-2,4,5-trifluorobenzene
An In-depth Technical Guide to the Synthesis of 1-Bromo-3-chloro-2,4,5-trifluorobenzene: A Comparative Analysis of Synthetic Strategies
Introduction
Route 1: Sequential Halogenation and Sandmeyer Reaction from 2,4,5-Trifluoroaniline
This synthetic approach leverages the strong directing effects of the amino group in 2,4,5-trifluoroaniline to introduce the bromo and chloro substituents in a controlled manner, followed by the removal of the amino group via a Sandmeyer-type reaction.
Overall Reaction Scheme:
Caption: Synthetic pathway for Route 1.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 3-Bromo-2,4,5-trifluoroaniline
-
Rationale: The amino group is a powerful ortho-, para-directing group. In 2,4,5-trifluoroaniline, the positions ortho and para to the amino group are C6 and C4 (already substituted with fluorine). The next most activated positions are C3 and C5, which are ortho to fluorine atoms. Bromination is anticipated to occur at the C3 position due to the combined directing effects of the amino and fluoro groups. A similar regioselectivity has been observed in the bromination of other fluoroanilines.
-
Protocol:
-
In a flask equipped with a stirrer, dissolve 2,4,5-trifluoroaniline (1.0 eq) in a suitable solvent such as chloroform or acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Estimated Yield: 75-85%[1]
Step 2: Synthesis of 5-Bromo-3-chloro-2,4,6-trifluoroaniline
-
Rationale: The subsequent chlorination of 3-bromo-2,4,5-trifluoroaniline will be directed by the still-present amino group to the remaining ortho position (C5). The use of a mild chlorinating agent is recommended to avoid side reactions.
-
Protocol:
-
Dissolve 3-bromo-2,4,5-trifluoroaniline (1.0 eq) in a chlorinated solvent like dichloromethane.
-
Add N-chlorosuccinimide (NCS) (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
After completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
The crude product can be purified by recrystallization or column chromatography.
-
-
Estimated Yield: 60-70% (yield estimated based on similar chlorination reactions of substituted anilines).
Step 3: Synthesis of 1-Bromo-3-chloro-2,4,5-trifluorobenzene via Diazotization and Deamination
-
Rationale: The final step involves the removal of the amino group. This is achieved through diazotization with sodium nitrite in an acidic medium, followed by reductive deamination using hypophosphorous acid. This is a standard and high-yielding transformation.[2][3]
-
Protocol:
-
Suspend 5-bromo-3-chloro-2,4,6-trifluoroaniline (1.0 eq) in a mixture of ethanol and concentrated sulfuric acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.2 eq) in water, keeping the temperature below 5 °C.
-
Stir the mixture at this temperature for 30 minutes to ensure complete formation of the diazonium salt.
-
Slowly add hypophosphorous acid (50% aqueous solution, 2.0 eq) to the diazonium salt solution, still maintaining the low temperature.
-
Allow the reaction to warm to room temperature and then heat gently to 50-60 °C until nitrogen evolution ceases.
-
Cool the reaction mixture, and extract the product with diethyl ether.
-
Wash the organic extract with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent by rotary evaporation.
-
Purify the final product by distillation or column chromatography.
-
Route 2: Electrophilic Chlorination of 1-Bromo-2,4,5-trifluorobenzene
This route begins with a commercially available or readily synthesized starting material, 1-bromo-2,4,5-trifluorobenzene, and introduces the chloro substituent in a single electrophilic aromatic substitution step. The primary challenge in this route is controlling the regioselectivity of the chlorination.
Overall Reaction Scheme:
Caption: Synthetic pathway for Route 2.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 1-Bromo-2,4,5-trifluorobenzene
-
Rationale: The direct bromination of 1,2,4-trifluorobenzene can be achieved using bromine in the presence of a Lewis acid catalyst like iron powder. The fluorine atoms are deactivating but ortho, para-directing. The bromine will substitute at one of the available positions, with the major product being 1-bromo-2,4,5-trifluorobenzene.
-
Protocol:
-
To a stirred solution of 1,2,4-trifluorobenzene (1.0 eq) in a suitable solvent like carbon tetrachloride or chloroform, add iron powder (0.05 eq).
-
Heat the mixture to 45-50 °C.
-
Slowly add liquid bromine (1.0 eq) dropwise over 3-4 hours.
-
After the addition is complete, raise the temperature to 80-100 °C and stir for an additional 3-5 hours.
-
Cool the reaction mixture and quench with an aqueous solution of sodium bisulfite to remove excess bromine.
-
Separate the organic layer, wash with a dilute sodium hydroxide solution and then with water until neutral.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent.
-
Purify the product by distillation.
-
-
Reported Yield: 60-70%[5]
Step 2: Synthesis of 1-Bromo-3-chloro-2,4,5-trifluorobenzene
-
Rationale: The chlorination of 1-bromo-2,4,5-trifluorobenzene is a critical step where regioselectivity is a concern. The bromine atom and the fluorine atoms are all ortho, para-directing. The position C3 is ortho to two fluorine atoms (at C2 and C4) and meta to the bromine atom. Position C6 is ortho to the bromine and one fluorine atom (at C5) and para to another fluorine atom (at C2). The use of a Lewis acid catalyst such as iron(III) chloride or aluminum chloride is necessary to facilitate the chlorination.[6] Achieving high selectivity for the desired 3-chloro isomer may require careful optimization of reaction conditions.
-
Protocol:
-
Charge a reaction flask with 1-bromo-2,4,5-trifluorobenzene (1.0 eq) and a catalytic amount of anhydrous iron(III) chloride (0.1 eq).
-
Heat the mixture to 50-60 °C.
-
Bubble chlorine gas through the mixture or add a chlorinating agent like sulfuryl chloride (1.1 eq) dropwise.
-
Monitor the reaction by GC-MS to determine the ratio of isomers formed.
-
Upon completion, cool the mixture and wash with water, followed by a dilute solution of sodium bicarbonate, and finally brine.
-
Dry the organic layer over anhydrous calcium chloride and remove the solvent.
-
The isomeric products will likely require careful fractional distillation or preparative chromatography for separation.
-
-
Estimated Yield: 40-50% of the desired isomer (The yield is an estimation due to the potential for the formation of multiple isomers).
Yield Comparison and Route Analysis
| Feature | Route 1: From 2,4,5-Trifluoroaniline | Route 2: From 1,2,4-Trifluorobenzene |
| Number of Steps | 3 | 2 |
| Starting Material | 2,4,5-Trifluoroaniline | 1,2,4-Trifluorobenzene |
| Overall Estimated Yield | 36-53% | 24-35% |
| Key Advantages | - High regioselectivity in each step due to the strong directing effect of the amino group.- Well-established and reliable reactions (halogenation of anilines, Sandmeyer reaction). | - Fewer synthetic steps. |
| Potential Challenges | - Longer synthetic sequence.- Handling of diazonium salts requires careful temperature control. | - Poor regioselectivity in the final chlorination step, leading to a mixture of isomers.- Separation of the final product from its isomers can be difficult and costly. |
Conclusion and Recommendation
Based on the analysis of the proposed synthetic pathways, Route 1, starting from 2,4,5-trifluoroaniline, is the recommended approach for the synthesis of 1-bromo-3-chloro-2,4,5-trifluorobenzene. Although it involves an additional step compared to Route 2, the superior control over regioselectivity at each stage is a significant advantage. The well-documented and high-yielding nature of the individual reactions in Route 1 is likely to result in a higher overall yield of the pure desired product, avoiding the challenging isomeric separation required in Route 2. For researchers and drug development professionals requiring a reliable and scalable synthesis of this complex halogenated benzene, the predictability and control offered by Route 1 outweigh the benefit of the shorter sequence in Route 2.
References
- CN101168495A. (2008). The synthetic method of 1-bromo-2,4,5-trifluorobenzene.
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 3-Chloro-5-(4-fluorophenyl)aniline.
- ChemicalBook. (n.d.). 3-Chloro-4-fluoroaniline synthesis.
- Beilstein J. Org. Chem. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids.
- CN103601613B. (2014). Preparation method of 3, 4, 5-trifluoro bromobenzene.
- Fluorochem. (n.d.). 3-Bromo-2,4,5-trifluoroaniline.
- CN104961638A. (2015). Synthetic method of 2, 3, 4-trifluoroaniline.
- Benchchem. (n.d.).
- PMC. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review.
- Ossila. (n.d.). 2-Fluoro-4-(trifluoromethyl)aniline.
- CN113636919A. (2021). Method for synthesizing 3-chloro-5-trifluoromethyl trifluoro acetophenone.
- ResearchGate. (2022). Pd(II)
- ResearchGate. (2025). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline.
- CN101168510A. (2008). Technique for preparing 3-bromo-5-trifluoromethylaniline.
- Vanderbilt University. (2003). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes.
- Wikipedia. (n.d.). Sandmeyer reaction.
- L.S.College, Muzaffarpur. (2020). Sandmeyer reaction.
- YouTube. (2021).
- Sigma-Aldrich. (n.d.). 1-Bromo-3-chloro-2,4,5-trifluorobenzene.
- CN103709045A. (2014). Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride.
- Sigma-Aldrich. (n.d.). 4-Bromo-2-(trifluoromethyl)aniline 97 445-02-3.
- Santa Cruz Biotechnology. (n.d.). 4-Chloro-2-(trifluoromethyl)aniline.
- YouTube. (2018). 18.
- Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl).
- ChemRxiv. (n.d.).
- CN112010732A. (2020). Preparation method of 3, 5-dichloro-4-fluorobromobenzene compound.
- PMC. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids.
- Benchchem. (n.d.). A Comparative Guide to the Reactivity of 4-Bromo- vs. 4-Chloro-3-(trifluoromethyl)aniline.
- Organic Chemistry Portal. (n.d.). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor.
- ResearchGate. (2025). (PDF)
- Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines.
- CN104610016B. (2015). A kind of preparation method of 3,4,5-trifluorobromobenzene compound.
- MDPI. (2024). The Efficient and Environmentally Friendly Chlorination of Arene, Alcohol, Halobenzene, and Peroxide Catalyzed by Fe–Ba Binary Oxides Using Hydrochloric Acid as Chlorine Source and Aqueous H2O2 as Oxidant.
- ChemicalBook. (n.d.). 1-Bromo-3,5-dichlorobenzene synthesis.
Sources
- 1. vanderbilt.edu [vanderbilt.edu]
- 2. CN113636919A - Method for synthesizing 3-chloro-5-trifluoromethyl trifluoro acetophenone - Google Patents [patents.google.com]
- 3. CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. youtube.com [youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
